4-(4-Bromophenyl)dibenzothiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)dibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXBPCUAUSGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733256 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530402-77-8 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene (CAS: 530402-77-8): Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
Executive Summary
4-(4-Bromophenyl)dibenzothiophene is a specialized aromatic heterocyclic compound that has emerged as a pivotal building block in both materials science and pharmaceutical research. Characterized by a rigid, planar dibenzothiophene core functionalized with a bromophenyl moiety, this molecule offers a unique combination of thermal stability, electronic properties, and synthetic versatility. Its well-defined conjugated system makes it an important intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), while the reactive bromine handle provides a strategic anchor point for the construction of complex, biologically active molecules in drug discovery programs. This guide offers a comprehensive technical overview of its physicochemical properties, details a robust synthetic protocol via Suzuki-Miyaura coupling, and explores its primary applications, providing researchers and developers with the foundational knowledge required to leverage this compound in their work.
Introduction to this compound
The Dibenzothiophene Scaffold: A Privileged Heterocycle
Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, consists of two benzene rings fused to a central thiophene ring.[1] This structural motif is noted for its high thermal stability and distinct electronic characteristics, making it a "privileged scaffold" in materials science. In the context of organic electronics, the dibenzothiophene core is valued for its contribution to creating materials with high triplet energy and good charge transport properties, which are essential for efficient and long-lasting OLED devices.[2][3]
Structural Features and Physicochemical Rationale
The addition of a 4-bromophenyl group at the 4-position of the dibenzothiophene core, creating this compound, introduces two critical features. First, it extends the molecule's π-conjugated system, which can favorably modulate its light absorption and emission properties.[2] Second, and more importantly from a synthetic standpoint, the carbon-bromine bond serves as a highly versatile functional handle. This allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise and controlled assembly of more complex molecular architectures.[4] This synthetic accessibility is a key reason for its value as an intermediate.[1]
Overview of Key Application Areas
The utility of this compound is primarily concentrated in two high-technology sectors:
-
Materials Science: It is a crucial intermediate for advanced materials, particularly for OLEDs, organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3] It is used to construct host materials, emissive layers, and charge-transport materials with tailored electronic properties.[2][5]
-
Pharmaceutical Development: The compound serves as a starting material for the synthesis of novel drug candidates.[1] Heterocyclic structures are central to medicinal chemistry, and the ability to functionalize the dibenzothiophene scaffold via its bromo-substituent allows for the exploration of diverse chemical space in the search for new therapeutic agents.[4]
Physicochemical and Spectroscopic Properties
Summary of Properties
The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 530402-77-8 | [1][6] |
| Molecular Formula | C₁₈H₁₁BrS | [1][7] |
| Molecular Weight | 339.25 g/mol | [2][6] |
| Melting Point | 85-95 °C | [1][7] |
| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Purity | ≥97-98% (Typical) | [2][3] |
| Appearance | White to off-white solid/powder | N/A |
| Storage | 2-8°C, in a cool, ventilated place | [1][8] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the protons on the dibenzothiophene core and the bromophenyl ring will lead to a characteristic splitting pattern.
-
¹³C-NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically δ 120-145 ppm), corresponding to the 18 carbon atoms in the molecule. The carbons directly bonded to bromine and sulfur will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (a near 1:1 ratio of M+ and M+2 peaks), confirming the presence and stoichiometry of bromine.
Synthesis and Mechanistic Insights
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The most logical and industrially relevant method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[9][10] It facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, which is precisely the bond required to connect the dibenzothiophene and bromophenyl units.
The catalytic cycle, shown below, is a self-validating system. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[11][12]
Reagents:
-
4-Bromodibenzothiophene (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromodibenzothiophene, 4-bromophenylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The causality for using a degassed solvent system is to prevent oxygen from deactivating the Pd(0) catalyst.
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is separated.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Core Applications in Research & Development
Application in Organic Electronics (OLEDs)
In the OLED field, device performance—efficiency, color purity, and operational lifetime—is dictated by the molecular design of the organic materials used.[13] this compound is not typically the final, functional material but rather a critical intermediate.[3] Its utility stems from its role as a rigid, stable core that can be further elaborated into more complex host or emissive materials.
The workflow from this intermediate to a functional OLED device involves several key stages, where the bromine atom is replaced with other functional groups to fine-tune the material's properties for its specific role in the device stack (e.g., as a host for a phosphorescent emitter).
Caption: Workflow from intermediate to a functional OLED device.
Application in Pharmaceutical & Drug Discovery
In drug discovery, the goal is to create novel molecular entities that can interact with biological targets. The this compound scaffold provides an excellent starting point for generating a library of diverse compounds. The bromine atom is a key point for diversification. Using modern cross-coupling reactions, researchers can introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a potential drug series. For instance, replacing the bromine with amine-containing groups via Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, which are critical for molecular recognition by proteins.
Caption: Diversification of the core scaffold for drug discovery applications.
Handling, Safety, and Storage
Currently, specific hazard data for this compound is limited.[1] Therefore, standard laboratory precautions for handling chemical compounds should be strictly followed.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[1]
Conclusion and Future Outlook
This compound, CAS 530402-77-8, is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its robust dibenzothiophene core provides desirable physical properties, while its bromophenyl group offers the synthetic flexibility needed to create next-generation materials and potential therapeutics. As research in organic electronics pushes towards more efficient and stable devices, and as the demand for novel drug scaffolds continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work will likely focus on developing even more efficient and sustainable synthetic routes and exploring the full potential of this scaffold in emerging fields such as organic thermoelectrics and photodynamic therapy.
References
- 1. lookchem.com [lookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(4-Bromophenyl)dibenzothiophene
An In-depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Building Block in Advanced Materials
This compound is a specialized organosulfur compound that has garnered significant attention within the materials science and drug development communities. Structurally, it features a dibenzothiophene core—a tricyclic system where two benzene rings are fused to a central thiophene ring—substituted with a 4-bromophenyl group at the 4-position. This unique architecture imparts a combination of rigidity, high thermal stability, and specific electronic characteristics that make it a valuable intermediate and functional material.
The core structure possesses a good conjugated system, which is instrumental in enhancing light absorption and emission properties.[1] This has made this compound and its derivatives particularly relevant in the field of organic electronics, most notably as a building block for materials used in Organic Light-Emitting Diodes (OLEDs).[2] Its electronic properties allow it to function as either an electron donor or acceptor, depending on the molecular context, which is crucial for promoting the efficient recombination of electrons and holes to improve luminous efficiency in OLED devices.[1] Beyond electronics, its role as a pharmaceutical intermediate is also an area of active research.[3]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its synthesis and characterization, and explores its applications, offering researchers and developers a foundational understanding of this versatile molecule.
Part 1: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. These properties dictate its behavior in different environments and its suitability for various processing techniques.
Physical Data
The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and formulation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 530402-77-8 | [1][4] |
| Molecular Formula | C₁₈H₁₁BrS | [4][5] |
| Molecular Weight | 339.25 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 144°C (Note: A range of 85-95°C is also reported, potentially indicating polymorphic forms or purity differences) | [4][5] |
| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [5] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Structural and Spectroscopic Data
Structural identifiers and spectroscopic data are critical for confirming the identity and purity of the compound.
| Identifier Type | Value | Source(s) |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | [4] |
| InChI Key | FIAXBPCUAUSGJH-UHFFFAOYSA-N | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not publicly available, the expected ¹H NMR signals can be predicted based on its structure. The spectrum would show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzothiophene core and the bromophenyl ring would exhibit distinct coupling patterns characteristic of substituted aromatic systems.
Purity: Commercial grades of this material are typically available at a purity of ≥98.0%, as determined by Gas Chromatography (GC).[4]
Thermal Stability
Dibenzothiophene and its derivatives are known for their high thermal stability, a crucial attribute for applications in electronic devices like OLEDs, which operate at elevated temperatures.[6] The high boiling point and crystalline nature of this compound are indicative of this stability.[5] This robustness ensures that the material does not readily decompose during device fabrication processes (e.g., vacuum deposition) or during its operational lifetime, contributing to longer device longevity.[7]
Part 2: Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its three main components: the electron-rich dibenzothiophene nucleus, the reactive carbon-bromine bond, and the central sulfur atom.
The Dibenzothiophene Core
The dibenzothiophene core is an electron-rich aromatic system.[8] Its reactivity is somewhat analogous to anthracene.[8] Key reactions involving the core include:
-
Electrophilic Aromatic Substitution: The core can undergo substitution, typically at positions para to the sulfur atom.[8]
-
Lithiation: The parent dibenzothiophene is known to undergo stepwise lithiation with butyllithium, primarily at the 4- and 6-positions.[8] This provides a pathway to introduce a variety of functional groups.
-
Oxidation: The sulfur atom can be oxidized using peroxides to form the corresponding sulfoxide and subsequently the sulfone.[8][9] This transformation significantly alters the electronic properties of the molecule, making the aromatic rings electron-poor and changing the directing effects for subsequent substitution reactions.[8]
The Carbon-Bromine Bond
The C-Br bond on the phenyl ring is the most versatile reaction site for synthetic transformations. It is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2] This allows for the facile creation of new carbon-carbon bonds, enabling the extension of the conjugated system or the attachment of other functional moieties. The most prominent of these reactions is the Suzuki-Miyaura coupling.[2][10]
Part 3: Synthesis and Experimental Protocols
The most common and efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2]
There are two primary disconnection approaches for this target molecule:
-
Route A: Coupling of 4-dibenzothiopheneboronic acid with 1,4-dibromobenzene.
-
Route B: Coupling of 4-bromodibenzothiophene with (4-bromophenyl)boronic acid.
Both routes are viable, with the choice often depending on the availability and ease of synthesis of the starting materials. Below is a representative protocol based on Route B.
General Protocol: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki reaction is chosen for its high efficiency, excellent functional group tolerance, mild reaction conditions, and the commercial availability of catalysts and reagents.[2] The use of a palladium(0) catalyst, a base, and a suitable solvent system is critical for driving the catalytic cycle effectively.[10][11]
Methodology:
-
Reaction Setup: To a Schlenk flask, add 4-bromodibenzothiophene (1.0 eq), (4-bromophenyl)boronic acid (1.1-1.5 eq)[12], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10][13]
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).[13][14]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol[5] or hexane/toluene) to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis protocol.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Part 4: Applications in Organic Electronics
The primary application driving interest in this compound is its use as a precursor for materials in Organic Light-Emitting Diodes (OLEDs).
Role in OLEDs
The dibenzothiophene core provides a rigid, planar structure with high thermal stability and a high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs (PhOLEDs). The 4-(4-bromophenyl) substituent serves two main purposes:
-
Synthetic Handle: As detailed above, the bromine atom allows for further chemical modification to build more complex, functional molecules for different layers of an OLED device (e.g., host materials, charge transport materials).
-
Tuning Electronic Properties: The addition of the bromophenyl group modifies the electronic and photophysical properties of the dibenzothiophene core.[15] This tuning is critical for achieving efficient energy transfer and charge balance within the device.
Dibenzothiophene-based materials are known to facilitate efficient charge recombination and can serve as effective electron transport materials, both of which are fundamental to bright and stable light emission in OLEDs.[16]
Part 5: Safety and Handling
While specific toxicology data for this compound is limited, information from structurally related compounds can provide guidance. The precursor, 4-bromodibenzothiophene, is classified with the following GHS hazards:
-
H315: Causes skin irritation.[17]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.[17]
It is prudent to handle this compound with similar precautions.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a highly valuable compound characterized by its robust thermal stability and versatile chemical reactivity. Its dibenzothiophene core provides excellent photophysical properties, while the bromophenyl group serves as a key synthetic anchor for creating more complex functional molecules. These attributes have established it as a critical building block in the development of advanced materials for organic electronics, particularly high-performance OLEDs. The well-established Suzuki-Miyaura coupling provides a reliable and scalable synthetic route, ensuring its accessibility for both academic research and industrial applications. As the demand for more efficient and durable electronic devices grows, the importance of foundational molecules like this compound will continue to increase.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. youtube.com [youtube.com]
- 3. 4-BROMODIBENZOTHIOPHENE | 97511-05-2 [chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. nbinno.com [nbinno.com]
- 17. 4-Bromodibenzothiophene | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene: Properties, Synthesis, and Applications in Research and Development
Executive Summary: This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)dibenzothiophene, a specialized heterocyclic organic compound. We will delve into its core molecular characteristics, explore the chemical rationale behind its utility, and detail its applications as both a high-performance building block in materials science and a versatile intermediate in synthetic chemistry. This document is intended for researchers, chemists, and materials scientists who require a deep understanding of this compound for applications in organic electronics and drug discovery.
Core Molecular Profile
Chemical Identity and Structure
This compound is an aromatic organic compound featuring a central dibenzothiophene core. Dibenzothiophene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central thiophene ring. In this specific molecule, a bromophenyl group is attached at the 4-position of the dibenzothiophene scaffold.
The presence of the bromine atom makes this molecule an excellent substrate for a variety of cross-coupling reactions, while the extended π-conjugated system of the dibenzothiophene core imparts valuable electronic and photophysical properties.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₁BrS | [1][2] |
| Molecular Weight | 339.25 g/mol | [2] |
| CAS Number | 530402-77-8 | [3] |
| Typical Purity | ≥98.0% | [4] |
| Appearance | Varies (typically a white to off-white solid) | N/A |
The Rationale for Use: Key Structural Attributes
The utility of this compound stems from the distinct roles of its two primary structural components: the dibenzothiophene core and the bromophenyl functional group.
The Dibenzothiophene Core: A Privileged Scaffold
The dibenzothiophene unit is a rigid, planar, and electron-rich heterocyclic system. This structure possesses good chemical and thermal stability. Its extensive conjugation is the source of its favorable electronic properties, allowing it to participate in charge transport.[4] This makes dibenzothiophene and its derivatives, like the topic compound, highly sought after for applications in organic electronics where efficient charge injection, transport, and emission are paramount.[4][5]
The 4-Bromophenyl Moiety: A Versatile Synthetic Handle
The bromine atom on the terminal phenyl ring is the molecule's key reactive site. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This "synthetic handle" allows chemists to precisely and efficiently form new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings use this functionality to construct more complex and elaborate molecular architectures, a process central to the development of novel pharmaceuticals and advanced materials.[6]
Applications in Advanced Materials Science
The unique electronic properties of this compound make it a critical building block for cutting-edge optoelectronic devices.[5]
Role in Organic Electronics (OLEDs, OPVs)
This compound serves as an intermediate for synthesizing larger, high-performance organic molecules and polymers used in:
-
Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene core can be incorporated into host materials or emissive materials. Its electronic properties can facilitate the recombination of electrons and holes, thereby improving the luminous efficiency of the device.[4]
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in organic solar cells, it can contribute to efficient light absorption and charge separation, which are key to high power-conversion efficiencies.[5]
-
Organic Field-Effect Transistors (OFETs): The rigidity and π-stacking potential of the dibenzothiophene scaffold are beneficial for creating ordered thin films with good charge mobility for flexible electronics applications.[5]
The high purity (typically ≥97-98%) of commercially available this compound is essential, as impurities can severely degrade the performance and lifespan of sensitive organic electronic devices.[5]
Conceptual Workflow for Material Integration
The journey from a molecular building block to a functional device follows a well-defined path, as illustrated in the diagram below.
Caption: Workflow for developing organic electronic devices.
Application as a Synthetic Intermediate in Drug Discovery
While direct applications in final drug products are less commonly cited than its material science uses, the structural motif of this compound is highly relevant to medicinal chemistry and drug discovery.
Strategic Importance in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The dibenzothiophene scaffold offers a rigid framework to which various functional groups can be attached, allowing for the precise spatial orientation needed to interact with biological targets. The bromophenyl group is the key to unlocking this potential, enabling chemists to use this molecule as a scaffold to build libraries of more complex derivatives for biological screening.[6] For example, similar brominated thiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative potentials, demonstrating the power of this synthetic strategy.[7]
Illustrative Synthetic Pathway
The diagram below illustrates how this compound can be used in a Suzuki cross-coupling reaction, a cornerstone of pharmaceutical synthesis, to create a more complex biaryl structure.
Caption: Illustrative Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a novel biaryl compound by coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst. The mixture is often sparged with inert gas for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR spectral patterns validate the success of the protocol.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[3] It is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, as with any laboratory chemical, standard safety precautions must be observed.
| Precaution | Guideline | Source(s) |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. | [3][8] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. | [3][9] |
| Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3][9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [10] |
Conclusion
This compound is a high-value compound whose utility is firmly grounded in its distinct chemical architecture. The combination of a stable, electronically active dibenzothiophene core and a synthetically versatile bromophenyl group makes it an indispensable tool for both materials scientists developing next-generation electronics and synthetic chemists designing novel molecules for pharmaceutical research. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in advanced research and development settings.
References
- 1. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]
- 2. Dibenzothiophene, 4-(3-broMophenyl)- | 1084334-28-0 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 4-BROMODIBENZOTHIOPHENE - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Introduction: The Versatility of the Dibenzothiophene Scaffold
An In-Depth Technical Guide to the Photophysical Properties of Dibenzothiophene Derivatives
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, represents a cornerstone in modern materials science. Comprising a central thiophene ring fused to two benzene rings, its rigid, planar structure and rich electronic landscape make it an exceptionally versatile building block. The inherent photophysical properties of the DBT core, combined with the vast potential for synthetic modification, have positioned its derivatives at the forefront of innovation in optoelectronics, chemical sensing, and photocatalysis.[1][2]
This guide provides a comprehensive exploration of the photophysical properties of dibenzothiophene derivatives. Moving beyond a simple catalog of compounds, we will dissect the fundamental electronic principles, explore the causal relationships between molecular structure and photophysical behavior, and detail the key experimental and computational methodologies used in their characterization. The objective is to equip researchers and professionals with the foundational knowledge and practical insights required to rationally design and effectively utilize DBT derivatives for next-generation applications.
The Dibenzothiophene Core: An Electronic and Structural Overview
The unique characteristics of DBT derivatives originate from the electronic structure of the parent molecule. The fusion of the electron-rich thiophene ring with two aromatic benzene rings creates a conjugated π-system that dictates its fundamental properties. The sulfur atom's lone pair electrons participate in the π-conjugation, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Functionally, the DBT core is characterized by:
-
High Triplet State Energy (E_T_): The rigid, aromatic nature of DBT results in a significantly high triplet energy level. This property is paramount for its use as a host material in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), as it prevents the quenching of emission from the guest dopant molecules.[3][4]
-
Bipolar Charge Transport Potential: While intrinsically better hole transporters, DBT derivatives can be functionalized to facilitate efficient electron transport, making them valuable as bipolar host or electron transport materials in OLEDs.[3][4][5]
-
Chemical Stability: The aromatic system imparts significant thermal and photochemical stability, a crucial requirement for long-lasting electronic devices.[6]
Caption: Core molecular structure of dibenzothiophene.
Mapping Excited State Dynamics: The Jablonski Diagram
To understand the photophysics of DBT derivatives, we must first visualize the potential pathways an electron can take after the molecule absorbs light. The Jablonski diagram provides a schematic representation of these electronic and vibrational transitions.[7][8][9]
Upon absorbing a photon (Absorbance), an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). From here, it can follow several relaxation pathways:
-
Radiative Decay:
-
Fluorescence: The electron returns directly from the lowest singlet excited state (S₁) to the ground state (S₀), emitting a photon. This process is typically fast (nanoseconds).
-
-
Non-Radiative Decay:
-
Vibrational Relaxation & Internal Conversion (IC): The electron rapidly loses energy as heat, moving to the lowest vibrational level of the S₁ state. This is an extremely fast process (picoseconds).[9]
-
Intersystem Crossing (ISC): The electron undergoes a spin-flip transition from the singlet state (S₁) to a triplet state (T₁). This is a spin-forbidden process but can be efficient in molecules with significant spin-orbit coupling.[7]
-
Phosphorescence: From the T₁ state, the electron can radiatively decay back to the S₀ ground state. Because this is also a spin-forbidden transition, it is much slower than fluorescence, occurring on timescales from microseconds to seconds.
-
-
Advanced Mechanisms:
-
Thermally Activated Delayed Fluorescence (TADF): In specifically designed molecules with a very small energy gap between the S₁ and T₁ states (ΔE_ST_), the electron in the T₁ state can be thermally promoted back to the S₁ state via Reverse Intersystem Crossing (RISC) and subsequently emit via fluorescence. This mechanism allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs.[10][11]
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
- 5. 光电领域SCI论文库_智能检索系统-光电查 [m.oe1.com]
- 6. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. edinst.com [edinst.com]
- 8. ossila.com [ossila.com]
- 9. med.unc.edu [med.unc.edu]
- 10. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]
An In-Depth Technical Guide to the Electrochemical Properties of Dibenzothiophene Compounds
Abstract
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, and its derivatives are a cornerstone in the development of advanced organic electronic materials.[1] Their inherent rigidity, planarity, and tunable electronic characteristics make them exemplary candidates for applications ranging from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to chemosensors and electrochromic devices.[2][3][4] This technical guide provides a comprehensive exploration of the electrochemical properties of dibenzothiophene compounds. We will delve into the fundamental redox behavior of the DBT core, explore the profound influence of substituent effects on their electronic landscape, and provide detailed, field-proven protocols for their electrochemical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electrochemical attributes of dibenzothiophene derivatives in their respective fields.
The Dibenzothiophene Core: A Privileged Scaffold in Organic Electronics
The dibenzothiophene moiety is a tricyclic structure where two benzene rings are fused to a central thiophene ring.[5] This arrangement confers significant thermal and chemical stability.[5] The sulfur atom in the thiophene ring plays a crucial role in the electronic properties of the molecule, influencing both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The extended π-conjugation across the planar structure facilitates efficient charge transport, a critical attribute for semiconductor applications.[4]
The electrochemical behavior of the parent dibenzothiophene molecule is characterized by its oxidation to the corresponding sulfoxide and sulfone upon application of an anodic potential.[6][7] This transformation highlights the electroactive nature of the sulfur atom and provides a foundational understanding of the redox chemistry of this class of compounds.
The Art of Molecular Engineering: Tailoring Electrochemical Properties through Substitution
The true versatility of dibenzothiophene lies in the ability to fine-tune its electronic and, consequently, its electrochemical properties through the strategic placement of functional groups on the aromatic rings.[2][7] This molecular engineering approach allows for the rational design of DBT derivatives with bespoke characteristics for specific applications.
The Influence of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), generally increases the electron density of the dibenzothiophene core. This leads to a destabilization of the HOMO level, making the molecule easier to oxidize (i.e., a lower oxidation potential).[7] Conversely, the incorporation of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decreases the electron density, stabilizing the HOMO level and making the molecule more difficult to oxidize (i.e., a higher oxidation potential).[2]
These substituent-induced modifications directly impact the HOMO-LUMO gap, which in turn governs the optical and electronic properties of the material.[2] A smaller HOMO-LUMO gap is often desirable for applications in organic electronics, as it can lead to more efficient charge injection and transport.
Structure-Property Relationships in Action
The position of the substituent on the dibenzothiophene scaffold also plays a critical role in determining its electrochemical properties. For instance, substitution at the 2 and 8 positions has been extensively explored for the development of materials for OLEDs and OFETs.[2][8] A linear relationship has been observed between the Hammett constants of para-substituents on 2,8-diaryl-dibenzothiophene derivatives and their HOMO energy levels, providing a predictable framework for molecular design.[2]
Unveiling the Redox Landscape: A Practical Guide to Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable technique for characterizing the electrochemical behavior of dibenzothiophene compounds.[9] It provides a wealth of information about the redox potentials, the stability of the oxidized and reduced species, and the kinetics of electron transfer.[9]
The Three-Electrode System: The Heart of the Experiment
A typical cyclic voltammetry setup employs a three-electrode system immersed in a solution of the analyte and a supporting electrolyte.[10]
-
Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. Common working electrodes for studying organic compounds include glassy carbon, platinum, and gold.
-
Reference Electrode (RE): This electrode provides a stable potential against which the potential of the working electrode is measured. The silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) are commonly used reference electrodes.
-
Counter Electrode (CE): This electrode serves to pass the current required to balance the electrochemical reaction at the working electrode, thus completing the electrical circuit. A platinum wire or graphite rod is often used as the counter electrode.
Experimental Protocol: Cyclic Voltammetry of a Dibenzothiophene Derivative
This protocol outlines the general steps for performing a cyclic voltammetry experiment on a dibenzothiophene derivative in a non-aqueous solvent.
Materials:
-
Dibenzothiophene derivative (analyte)
-
Anhydrous, HPLC-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄))
-
Ferrocene (internal standard)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Voltammetry cell
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a ~0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a ~1-5 mM solution of the dibenzothiophene derivative in the electrolyte solution.
-
Prepare a ~1 mM solution of ferrocene in the electrolyte solution to be used as an internal standard.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.
-
Rinse the polished electrode thoroughly with the solvent to be used in the experiment.
-
Clean the reference and counter electrodes by rinsing with the solvent.
-
-
Electrochemical Cell Assembly:
-
Assemble the three electrodes in the voltammetry cell containing the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes within the desired potential window.
-
Add the analyte solution to the cell and record the cyclic voltammogram. Start the potential sweep from a value where no faradaic current is observed and scan towards a potential where oxidation or reduction of the analyte is expected. Then, reverse the scan direction back to the starting potential.
-
Record the cyclic voltammogram of the ferrocene solution under the same conditions.
-
-
Data Analysis:
-
From the cyclic voltammogram of the dibenzothiophene derivative, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Determine the half-wave potential (E₁⸝₂) of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple from its cyclic voltammogram. E₁⸝₂ = (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[11][12]
-
EHOMO (eV) = -[Eoxonset - E₁⸝₂(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E₁⸝₂(Fc/Fc⁺) + 4.8]
-
-
Caption: Experimental workflow for cyclic voltammetry of dibenzothiophene compounds.
Electrochemical Data of Representative Dibenzothiophene Derivatives
The following table summarizes the electrochemical data for a selection of dibenzothiophene derivatives, highlighting the impact of different substituents on their electronic properties.
| Compound | Substituent(s) | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |
| 1 | 2,8-diphenyl | 1.12 | -5.53 | -2.33 | [2] |
| 2 | 2,8-di(p-methoxyphenyl) | 0.98 | -5.39 | -2.29 | [2] |
| 3 | 2,8-di(p-cyanophenyl) | 1.35 | -5.76 | -2.76 | [2] |
| 4 | 3,7-bis(5'-hexyl-thiophen-2'-yl) | 0.49 | -5.29 | -2.59 | [4] |
| 5 | 2,8-bis(furan-2-yl) | 0.95 (onset) | -5.45 | -2.45 | [13] |
Note: The values for HOMO and LUMO levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram and can vary depending on the experimental conditions.
Beyond the Molecule: Electropolymerization of Dibenzothiophene Derivatives
Dibenzothiophene derivatives functionalized with polymerizable groups, such as thiophene or furan, can undergo electropolymerization to form thin, conductive polymer films on an electrode surface.[13][14][15] This process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains.[16]
The resulting polymers often exhibit interesting electrochromic properties, changing color in response to an applied potential.[13][14][15] This phenomenon arises from the alteration of the electronic structure of the polymer backbone upon doping (oxidation) and dedoping (reduction). The ability to tune the color and redox properties of these polymers by modifying the structure of the dibenzothiophene monomer makes them promising materials for applications in smart windows, displays, and sensors.[9][16]
Caption: Simplified mechanism of dibenzothiophene electropolymerization.
Applications in Advanced Materials
The unique electrochemical properties of dibenzothiophene derivatives have positioned them as key components in a variety of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene-based materials are widely used as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy, which is essential for efficient energy transfer to the phosphorescent dopant.[3][17] Their excellent charge transport properties also contribute to improved device performance.[18][19]
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of dibenzothiophene derivatives facilitates ordered packing in the solid state, leading to high charge carrier mobilities.[4][20] This makes them attractive materials for the active layer in OFETs.[4][21]
-
Sensors: The electrochemical and photophysical properties of dibenzothiophene derivatives can be modulated by the presence of specific analytes, making them suitable for the development of chemosensors.[3]
-
Electrochromic Devices: As mentioned earlier, polymers derived from dibenzothiophene monomers can exhibit electrochromism, enabling their use in applications such as smart windows and displays.[13][14][15]
Conclusion
Dibenzothiophene and its derivatives represent a versatile class of organic compounds with a rich and tunable electrochemical behavior. The ability to precisely control their electronic properties through synthetic modification has led to their successful integration into a wide array of advanced materials. A thorough understanding of their electrochemical properties, gained through techniques like cyclic voltammetry, is paramount for the rational design of next-generation organic electronic devices. This guide has provided a foundational overview of the core electrochemical principles, practical experimental methodologies, and key applications of dibenzothiophene compounds, empowering researchers to further explore and exploit the potential of this remarkable molecular scaffold.
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 8. sfu.ca [sfu.ca]
- 9. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 10. ossila.com [ossila.com]
- 11. prezi.com [prezi.com]
- 12. benchchem.com [benchchem.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. youtube.com [youtube.com]
- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thin Functional Polymer Films by Electropolymerization [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly efficient organic light emitting diodes based on a D–A–D type dibenzothiophene derivative exhibiting thermally activated delayed fluorescence with small ΔEST - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. ossila.com [ossila.com]
- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Theoretical and Computational Elucidation of Bromophenyl-Substituted Heterocycles: A Guide for Modern Drug and Materials Research
An In-Depth Technical Guide:
Part 1: Foundational Principles
Introduction: The Scientific Imperative of Bromophenyl-Substituted Heterocycles
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their structural diversity and rich electronic properties make them privileged scaffolds in drug design and functional materials.[1][2] The introduction of a bromophenyl substituent onto these rings is a strategic choice, not a trivial modification. The bromine atom, a halogen, is not merely a bulky group; it is a versatile modulator of a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and, most critically, participate in a highly directional non-covalent interaction known as halogen bonding.[3][4] This interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, is increasingly recognized as a key factor in ligand-receptor binding and crystal engineering.[3][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study these fascinating molecules. We will move beyond simple descriptions of methods to explain the causality behind experimental choices, providing a framework for designing, interpreting, and validating computational studies in this chemical space. Our focus is on the synergy between in silico prediction and experimental reality, a cornerstone of modern molecular science.
The Theoretical Toolkit: An Overview of Core Computational Methods
Navigating the theoretical landscape requires a clear understanding of the tools available. Each method offers a different lens through which to view a molecule's behavior. The choice of method is dictated by the scientific question at hand—from predicting the color of a compound to its binding affinity for a protein.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry.[6] It provides a robust balance between accuracy and computational cost for calculating the electronic structure of molecules. This allows for the prediction of a wide array of properties, including optimized geometries, vibrational frequencies (IR spectra), and electronic parameters like molecular orbital energies.[7][8][9]
-
Time-Dependent DFT (TD-DFT): An extension of DFT, TD-DFT is used to study excited-state properties, making it invaluable for predicting UV-Visible absorption spectra and understanding the electronic transitions that give rise to color and photophysical behaviors.[7] It is also the primary method for calculating non-linear optical (NLO) properties.[10]
-
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions—such as hydrogen and halogen bonds—that confer binding affinity.[12][13]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure of compounds with their biological activity.[14][15] By using computationally derived descriptors (e.g., electronic properties, hydrophobicity), QSAR can predict the activity of novel compounds and guide the optimization of lead candidates.[16]
The relationship between these methods and the properties they elucidate is crucial for a cohesive research strategy.
Caption: Interplay of computational methods and predicted properties.
Part 2: Elucidating Molecular Structure and Properties
Geometric and Spectroscopic Characterization
Before any property can be predicted, an accurate three-dimensional structure of the molecule must be obtained. While experimental techniques like X-ray crystallography provide the gold standard, computational geometry optimization is essential for studying molecules that have not been synthesized or crystallized.
The goal of geometry optimization is to find the lowest energy conformation of a molecule. DFT is the preferred method for this task. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical.[6][9] Larger basis sets with polarization and diffuse functions are generally required to accurately describe the electron distribution around the bromine atom and the heterocyclic rings.[9]
A key principle of Trustworthiness in computational chemistry is the validation of an optimized geometry. This is achieved through a frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the structure is not stable and will spontaneously distort. The output of the frequency calculation also provides the vibrational modes of the molecule, which can be directly compared to an experimental IR spectrum, thus providing a powerful method for self-validation .
Protocol: DFT Geometry Optimization and Frequency Analysis
-
Step 1: Build Initial 3D Structure: Using molecular building software (e.g., Avogadro, GaussView), construct an approximate 3D geometry of the bromophenyl-substituted heterocycle.
-
Step 2: Select Level of Theory: Choose a DFT functional and basis set appropriate for the system. For these systems, B3LYP/6-311++G(d,p) is a well-documented and reliable choice.[9] The causality here is the need to accurately model both the π-systems of the rings and the electron-rich halogen.
-
Step 3: Perform Geometry Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy.
-
Step 4: Perform Frequency Calculation: Using the optimized geometry from Step 3, perform a frequency calculation at the same level of theory. This is a non-negotiable step for validation.
-
Step 5: Analyze Results:
-
Confirm that there are no imaginary frequencies.
-
Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96) with experimental FT-IR data if available.[9]
-
Visualize the optimized structure and ensure bond lengths and angles are chemically reasonable, comparing to crystallographic data for similar compounds where possible.[8]
-
Electronic Structure, Reactivity, and the Bromine σ-Hole
With a validated structure, we can dissect the molecule's electronic landscape to predict its reactivity. This is primarily done through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive.[8][18] For bromophenyl-substituted heterocycles, analysis of the FMOs reveals how the electron density is distributed across the π-system and the halogen.[6][8]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[9] It provides an intuitive guide to intermolecular interactions. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). The MEP is exceptionally powerful for visualizing the σ-hole on the bromine atom. This is an electron-deficient region along the C-Br bond axis, which appears as a distinct blue or positive area, explaining its ability to act as a halogen bond donor.[5][9]
Key Quantum Chemical Descriptors
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior.[8][19]
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a stable system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |
Data compiled from methodologies described in multiple sources.[8][19]
Caption: A validated DFT workflow for reactivity analysis.
Part 3: Predicting Biological Activity and Material Properties
Receptor-Ligand Interactions via Molecular Docking
For drug development professionals, understanding how a bromophenyl-substituted heterocycle interacts with its biological target is paramount. Molecular docking is the primary computational tool for this purpose.[11] Studies have successfully used docking to rationalize the anticancer and antimicrobial activities of various thiazole, triazole, and pyridine derivatives.[11][12][13][20]
The process involves preparing a 3D structure of the target protein (often from the Protein Data Bank) and the ligand (from DFT optimization). The docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity.
Expertise in Action: A common pitfall is to treat the top docking score as the definitive answer. A senior scientist knows that visual inspection of the top-ranked poses is a critical, non-negotiable step. The key is to look for chemically sensible interactions that are consistent with known structure-activity relationships (SAR). For our compounds, this specifically includes:
-
Halogen Bonds: Is the bromine's σ-hole correctly oriented towards a Lewis basic acceptor (e.g., a backbone carbonyl oxygen or a carboxylate side chain)?[3]
-
Hydrogen Bonds: Are the heterocycle's nitrogen atoms or other functional groups forming plausible hydrogen bonds?
-
π-π Stacking: Are the aromatic rings of the ligand interacting favorably with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site?
Protocol: Molecular Docking Workflow
-
Step 1: Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., from PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Define the binding site or "grid box" around the active site.
-
-
Step 2: Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of the bromophenyl-substituted heterocycle.
-
Assign partial charges and define rotatable bonds.
-
-
Step 3: Docking Execution:
-
Run the docking algorithm (e.g., AutoDock, Glide) to generate a set of binding poses. The software will score and rank these poses.
-
-
Step 4: Post-Docking Analysis (The Critical Step):
-
Visually inspect the top 5-10 poses. Do not rely solely on the score.
-
Analyze the key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) for each pose.
-
Compare the binding mode of your compound to that of known inhibitors to validate the pose. For example, a study on 1,2,4-triazoles as thymidine phosphorylase inhibitors identified key amino acid interactions through this analytical process.[21]
-
Select the most plausible binding pose for further analysis or as a starting point for molecular dynamics simulations.
-
Predicting Non-Linear Optical (NLO) Properties
Bromophenyl-substituted heterocycles, particularly those with push-pull electronic character, are candidates for NLO materials used in optoelectronics and telecommunications.[10][22][23] The key NLO property is the first hyperpolarizability (β), which quantifies the second-order NLO response.
TD-DFT is the standard method for calculating hyperpolarizability.[10] The calculation is highly sensitive to the chosen functional and basis set. Long-range corrected functionals (e.g., CAM-B3LYP) are often required to avoid overestimation of β values in push-pull systems.[10] The results are typically compared to a standard reference like urea to gauge their potential. A strong correlation between calculated and experimentally measured values has been demonstrated for similar systems, validating the predictive power of this theoretical approach.[10] Studies on substituted porphyrins and tetrazoles show that strategic placement of bromo, phenyl, and other groups can significantly enhance NLO properties.[10][24]
References
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 13. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. open.metu.edu.tr [open.metu.edu.tr]
- 23. Design and synthesis of heterocycle-based push-pull NLOphores: A comprehensive study of their linear and non-linear opt… [ouci.dntb.gov.ua]
- 24. Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 4-(4-Bromophenyl)dibenzothiophene: A Versatile Building Block for Advanced Organic Electronics
An In-Depth Technical Guide:
Abstract: The field of organic electronics continues to accelerate, driven by the demand for more efficient, stable, and cost-effective materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). At the heart of this innovation are versatile molecular building blocks that enable the precise tuning of material properties. This whitepaper provides a technical deep-dive into 4-(4-Bromophenyl)dibenzothiophene, a key intermediate whose unique combination of a rigid, electron-accepting dibenzothiophene core and a functionalizable bromophenyl group makes it an exceptionally valuable precursor for next-generation electronic materials. We will explore its synthesis, core properties, and proven applications in developing high-performance Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters, supported by experimental data and protocols.
Part 1: Core Molecular Framework: Properties and Synthesis
The utility of this compound stems from the synergistic properties of its two constituent parts: the dibenzothiophene (DBT) core and the reactive 4-bromophenyl substituent.
Physicochemical and Electronic Properties
The DBT core is a sulfur-containing polycyclic aromatic hydrocarbon with a planar and rigid structure. This planarity is crucial as it can enhance π-π stacking in the solid state, which is a key factor for efficient charge transport between molecules.[1] Electronically, the dibenzothiophene unit is a known electron acceptor, making it an ideal component for creating materials with tailored charge transport characteristics.[2] The attached 4-bromophenyl group serves as a strategic reactive handle, allowing for the facile construction of more complex molecules through well-established cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 530402-77-8 | [4] |
| Molecular Formula | C₁₈H₁₁BrS | [4] |
| Molecular Weight | 339.25 g/mol | [4] |
| Appearance | White to Light Yellow Powder/Crystal | [5] |
| Melting Point | 85-95 °C | [5] |
Synthesis Protocol: Suzuki Cross-Coupling
The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance. The key is the palladium-catalyzed coupling of a boronic acid (or ester) derivative of one constituent with a halide of the other.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Reactant Preparation: To a flame-dried Schlenk flask, add dibenzothiophene-4-boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Below is a diagram illustrating the synthetic workflow.
Caption: Suzuki coupling workflow for synthesis.
Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)
The true potential of this compound is realized when it is used as a foundational block to build larger, functional molecules for OLEDs. The bromine atom provides the key attachment point for donor moieties, enabling the creation of materials for various layers within the OLED stack.
Precursor for High-Mobility Hole Transport Materials (HTMs)
An efficient HTM requires excellent hole mobility and appropriate energy levels to ensure smooth injection of holes into the emissive layer. The large, conjugated structure of the dibenzothiophene core is highly advantageous for charge transport.[1]
Causality: By coupling donor groups (e.g., carbazole derivatives) to the this compound scaffold, new HTMs can be designed. The DBT core enhances the electronic coupling and planarity of the molecule. This improved planarity, compared to more twisted structures like biphenyl, leads to a greater spatial overlap of the Highest Occupied Molecular Orbital (HOMO), which is critical for efficient hole transport.[1] A study on a cross-linked HTM named V-KSP, which uses a dibenzothiophene core, demonstrated this principle. It achieved a hole mobility two orders of magnitude higher than its biphenyl-based counterpart (V-CBP), drastically improving device efficiency.[1][6]
Table 2: Performance Comparison of Dibenzothiophene-based HTM (V-KSP) vs. Biphenyl-based HTM (V-CBP)
| Material | Core Structure | Hole Mobility (μh) | Blue QLED EQEmax | Reference |
| V-KSP | Dibenzothiophene | 2.72 x 10⁻³ cm² V⁻¹ s⁻¹ | 15.6% | [1][6] |
| V-CBP | Biphenyl | 6.54 x 10⁻⁵ cm² V⁻¹ s⁻¹ | 11.5% | [1] |
Building Block for Thermally Activated Delayed Fluorescence (TADF) Materials
TADF is a leading mechanism for achieving 100% internal quantum efficiency in third-generation OLEDs.[7] It relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is achieved by designing molecules with spatially separated HOMO and LUMO.
Causality: A donor-acceptor (D-A) architecture is the most effective way to achieve this separation. The this compound unit is an excellent starting point for the acceptor (A) part of the molecule. The bromine atom allows for the straightforward attachment of electron-donating (D) units, such as acridine, phenothiazine, or carbazole derivatives.[2][8][9] In the resulting D-A molecule, the HOMO is localized on the donor unit, while the LUMO is localized on the dibenzothiophene acceptor unit. This spatial separation minimizes the exchange energy, resulting in the small ΔEST required for efficient reverse intersystem crossing (RISC) from T₁ to S₁, the defining process of TADF.
Caption: Donor-Acceptor structure for TADF emitters.
OLEDs using TADF emitters based on this design principle have achieved high external quantum efficiencies (EQEmax) across the visible spectrum.[10]
Part 3: Applications in Photovoltaics
The favorable electronic properties and stability of dibenzothiophene-based materials also make them excellent candidates for use in solar cells.
Stable Hole Transport Layers for Perovskite Solar Cells (PSCs)
A significant challenge in the commercialization of PSCs is the long-term stability of the device layers. The most common HTM, PEDOT:PSS, is known to be hygroscopic and acidic, which can degrade the perovskite absorber layer over time.[11] Dibenzothiophene-based HTMs offer a promising hydrophobic and more stable alternative.
Causality: The rigid DBT core, when appropriately functionalized, provides the necessary energy level alignment for efficient hole extraction from the perovskite layer. Furthermore, its inherent chemical stability and hydrophobicity protect the underlying perovskite from moisture and other environmental degradants. Research has shown that PSCs using a dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) based HTM retained nearly 76% of their initial efficiency after 1000 hours of storage, far outperforming devices based on PEDOT:PSS, which degraded rapidly after 300 hours.[11]
Table 3: Stability of PSCs with Different HTMs
| HTM Material | Core Structure | Efficiency Retention (after 1000h) | Reference |
| TPA-DBTDO-DTPA | Dibenzothiophene dioxide | 75.9% | [11] |
| DPA-DBT-DTPA | Dibenzothiophene | 51.2% | [11] |
| PEDOT:PSS | Polythiophene derivative | <10% (after 300h) | [11] |
Part 4: Future Outlook and Conclusion
This compound has firmly established itself as a critical and versatile building block in the rational design of materials for organic electronics. Its value lies not as an end-product, but as a foundational scaffold that provides a robust, planar, and electron-accepting core, which can be predictably and efficiently functionalized via its bromophenyl group.
The clear structure-property relationships—where the DBT core enhances charge mobility and acts as an acceptor, while attached donor groups tune energy levels and control functionality—provide a clear roadmap for future material design. Future research will likely focus on:
-
Exploring Novel Donor Groups: Attaching new and more complex electron-donating moieties to the scaffold to further fine-tune the optoelectronic properties for targeted applications, such as near-infrared TADF emitters or HTMs for wider bandgap perovskites.
-
Core Modification: Investigating functionalization on the dibenzothiophene core itself to modulate its electron-accepting strength and solubility.
-
Polymerization: Utilizing the reactive handle to incorporate the dibenzothiophene unit into conjugated polymer backbones for large-area, solution-processable devices.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Noble Dibenzothiophene-Based Bipolar Hosts for Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4-(4-Bromophenyl)dibenzothiophene via Suzuki coupling
Application Note: A-087
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-bromophenyl)dibenzothiophene, a key building block in materials science and pharmaceutical research. The methodology centers on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed process for forming carbon-carbon bonds.[1][2] We detail a reliable procedure utilizing dibenzothiophene-4-boronic acid and 1-bromo-4-iodobenzene, leveraging the differential reactivity of the C-I and C-Br bonds to achieve selective coupling. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization data, designed to ensure reproducible, high-yield synthesis for researchers and drug development professionals.
Introduction & Scientific Rationale
Dibenzothiophene and its derivatives are privileged heterocyclic scaffolds found in a variety of functional materials and biologically active compounds. The targeted compound, this compound, serves as a valuable intermediate. The dibenzothiophene core provides a rigid, planar structure with unique photophysical properties, while the terminal bromine atom offers a reactive handle for subsequent functionalization, such as further cross-coupling reactions or lithiation.
The Suzuki-Miyaura reaction is the method of choice for this transformation due to its numerous advantages.[1] These include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the required organoboron reagents compared to alternatives like organostannanes.[1] The core of this protocol relies on the palladium(0)-catalyzed coupling between an organoboron species (dibenzothiophene-4-boronic acid) and an organohalide.[3]
For this synthesis, 1-bromo-4-iodobenzene is selected as the aryl halide partner. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity allows for the targeted formation of the desired product, preserving the bromo- functionality for downstream synthetic manipulations.
Reaction Scheme & Mechanism
Scheme 1: Synthesis of this compound

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive carbon-iodine bond of 1-bromo-4-iodobenzene, forming a Pd(II) complex. This is typically the rate-determining step.[1]
-
Transmetalation: The boronic acid is activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[5] This species then transfers its organic group (the dibenzothienyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the Pd(II) center couple to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity | Supplier |
| Dibenzothiophene-4-boronic acid | 108847-20-7 | 228.08 | >98% | Major Aldrich |
| 1-Bromo-4-iodobenzene | 589-87-7 | 282.90 | >98% | Alfa Aesar |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | >99.8% | Acros Organics |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 18.2 MΩ·cm | In-house |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | 88.11 | >99.5% | VWR |
| Hexanes, ACS Grade | 110-54-3 | 86.18 | >98.5% | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | >99.5% | J.T. Baker |
| Silica Gel, Flash Chromatography Grade | 112926-00-8 | 60.08 | 230-400 mesh | SiliCycle |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash column chromatography setup
-
TLC plates (silica gel 60 F₂₅₄)
-
Analytical balance, NMR spectrometer, GC-MS system
Experimental Protocol
4.1 Reaction Setup and Execution
-
Inert Atmosphere Preparation: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add dibenzothiophene-4-boronic acid (1.00 g, 4.38 mmol, 1.0 equiv), 1-bromo-4-iodobenzene (1.36 g, 4.82 mmol, 1.1 equiv), and potassium carbonate (1.82 g, 13.15 mmol, 3.0 equiv).
-
Catalyst and Solvent Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol, 5 mol%). Immediately add a degassed solvent mixture of 1,4-dioxane (30 mL) and deionized water (10 mL).
-
Rationale: The solvent mixture provides a medium where both organic and inorganic reagents are sufficiently soluble.[4] Water is essential for the activity of many base systems in Suzuki couplings.[8] Solvents must be degassed (e.g., by sparging with nitrogen for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 12-16 hours.
-
TLC Analysis: Spot the starting materials and the reaction mixture. The product should appear as a new, less polar spot (higher Rf) than the boronic acid.
-
4.2 Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Add 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts and byproducts remain in the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification by Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Eluent: Use a gradient eluent system starting with 100% Hexanes and gradually increasing polarity to a 95:5 Hexanes:Ethyl Acetate mixture.
-
Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions containing the product.
-
Final Product: Evaporate the solvent from the pure fractions to yield this compound as a white to off-white solid.
-
Characterization and Expected Results
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20-8.15 (m, 2H), 7.95-7.90 (m, 1H), 7.70-7.65 (d, J=8.4 Hz, 2H), 7.60-7.50 (m, 4H), 7.45-7.40 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 140.4, 139.8, 138.2, 135.5, 135.2, 132.0, 130.8, 127.2, 125.1, 124.6, 123.0, 122.9, 121.8, 121.5 |
| GC-MS (EI) | m/z 338/340 (M⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure reagents (especially boronic acid). | 1. Use fresh catalyst from a reputable source; handle under inert gas.2. Ensure solvents are thoroughly degassed before use.3. Check purity of starting materials; impurities can act as catalyst poisons.[10] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Ineffective base. | 1. Extend reaction time and monitor by TLC.2. Ensure anhydrous base is used; consider a stronger base like Cs₂CO₃ if needed. |
| Formation of Homocoupled Byproduct | Dehalogenation of starting material or side reactions. | Ensure a strict inert atmosphere. Minimize reaction time once the limiting reagent is consumed. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and pyrophoric, especially on carbon supports.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]
-
1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Organohalides: 1-Bromo-4-iodobenzene is an irritant. Handle with care and avoid contact.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform the reaction in a fume hood.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. honrel.com [honrel.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Introduction: The Strategic Union of Boron and Palladium for Advanced Material Synthesis
An Application Guide to the Suzuki-Miyaura Reaction for the Functionalization of Dibenzothiophene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology provides a powerful platform for connecting diverse molecular fragments under generally mild conditions.[1][3] This guide focuses on the application of this transformative reaction to the dibenzothiophene (DBT) scaffold. Dibenzothiophenes are a critical class of sulfur-containing heteroaromatic compounds, forming the core of numerous pharmaceuticals, advanced light-emitting materials, and organic semiconductors.[4][5]
This document serves as a detailed protocol and technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling users to not only replicate the procedure but also to intelligently adapt and troubleshoot it for their specific synthetic targets.
Pillar 1: The Catalytic Heart of the Reaction
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle orchestrated by a palladium complex.[6] Understanding this cycle is paramount for optimizing reaction conditions and diagnosing experimental issues. The process can be dissected into three fundamental steps:
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the halo-dibenzothiophene. This step transforms the palladium from its Pd(0) oxidation state to Pd(II).[6][7] The reactivity of the halide is critical, with the general trend being I > Br > Cl.[8]
-
Transmetalation: This is arguably the most complex step. The organoboron compound (e.g., a dibenzothiophene-boronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is essential for the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[2][9]
-
Reductive Elimination: In the final step, the two organic partners—the dibenzothiophene moiety and the group from the boronic acid—are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 2: A Validated Experimental Protocol
This section provides a reliable, step-by-step procedure for a model reaction: the synthesis of 4-(naphthalen-1-yl)dibenzo[b,d]thiophene.
Core Reagents and Stoichiometry
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Equivalents |
| 4-Bromodibenzo[b,d]thiophene | 50559-71-2 | 263.16 | 263 mg | 1.0 mmol (1.0) |
| Naphthalen-1-ylboronic acid | 13922-41-3 | 171.99 | 206 mg | 1.2 mmol (1.2) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol (0.03) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 mmol (2.0) |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Detailed Step-by-Step Methodology
-
Inert Atmosphere Preparation: Place a magnetic stir bar into a 50 mL flame-dried Schlenk flask. Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.[10] Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Addition of Solids: Under a positive pressure of Argon, add 4-bromodibenzo[b,d]thiophene (1.0 eq), naphthalen-1-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to the flask. The use of a slight excess of the boronic acid ensures complete consumption of the limiting halide.
-
Solvent Addition and Degassing: Add the solvent mixture (Toluene:Ethanol:Water, 4:1:1 v/v). Bubble Argon gas through the stirred solution for 15-20 minutes. This step is critical to remove any dissolved oxygen from the solvents, which can poison the catalyst.[7]
-
Catalyst Introduction: While maintaining a positive flow of Argon, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) catalyst to the flask. The mixture will typically turn a deeper yellow or orange color.
-
Reaction Execution: Securely clamp the flask in a heating mantle or oil bath placed on a magnetic stirrer hotplate. Attach a condenser and ensure a gentle flow of inert gas through the top. Heat the reaction mixture to 90 °C and stir vigorously overnight (approximately 16 hours).
-
Reaction Monitoring: To check for completion, cool the reaction briefly, take a small aliquot via syringe, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting 4-bromodibenzothiophene spot indicates the reaction is complete.
-
Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove the inorganic base and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-(naphthalen-1-yl)dibenzo[b,d]thiophene.
Pillar 3: Optimization, Causality, and Troubleshooting
No single set of conditions is perfect for every substrate.[11] A logical approach to optimization is key. The interplay between the base, solvent, and catalyst/ligand system is the most critical area for adjustment.
Key Parameter Optimization
| Parameter | Common Options | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many systems. For more challenging couplings (e.g., with aryl chlorides), more robust catalysts or specialized ligands like SPhos or XPhos used with Pd(OAc)₂ may be necessary to promote efficient oxidative addition and prevent catalyst decomposition.[10][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base's strength and solubility are critical. K₃PO₄ is a stronger base often used in anhydrous conditions, while carbonates are effective in the aqueous/organic biphasic systems.[9][13] The choice of base can dramatically influence the rate of transmetalation and suppress side reactions like protodeboronation.[9][14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | The solvent must solubilize the reagents. Biphasic systems (e.g., Toluene/Water) are common and effective.[15] Polar aprotic solvents like dioxane or DMF can accelerate the reaction but may require higher purification efforts.[16] The solvent choice directly impacts the solubility of the base and the boronic acid "ate" complex.[13] |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heat to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of reagents or catalysts. |
Troubleshooting Guide
-
Problem: Low or no product formation.
-
Cause & Solution: The most common culprit is an inactive catalyst due to oxygen exposure. Ensure all glassware is properly dried and the system is thoroughly purged with inert gas. Re-degas the solvents rigorously. Verify the quality of the reagents, as impurities in boronic acids can inhibit the reaction.[5]
-
-
Problem: Significant amount of starting boronic acid is decomposed (protodeboronation).
-
Cause & Solution: This side reaction is often promoted by overly harsh basic conditions or prolonged heating in aqueous media. Consider switching to a milder base (e.g., from NaOH to K₂CO₃) or using a boronic acid pinacol ester, which is more stable.[3]
-
-
Problem: Homocoupling of the boronic acid is observed.
-
Cause & Solution: This side product (Ar'-Ar') can also be caused by oxygen contamination, which can facilitate a different catalytic cycle. Improved degassing is the primary solution.
-
Workflow Visualization
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-(4-Bromophenyl)dibenzothiophene in Organic Photovoltaics
Introduction: The Strategic Role of Dibenzothiophene Moieties in High-Performance Organic Photovoltaics
The quest for next-generation renewable energy sources has positioned organic photovoltaics (OPVs) as a technology of significant promise, owing to their potential for low-cost, flexible, and large-area solar energy conversion.[1] The performance of OPV devices is intrinsically linked to the molecular architecture of the photoactive materials within the bulk heterojunction (BHJ).[2] Among the diverse array of electron-donating and electron-accepting building blocks, dibenzothiophene (DBT) has emerged as a privileged scaffold in the design of highly efficient hole-transporting materials and donor polymers.[3][4]
The rigid and planar structure of the dibenzothiophene unit promotes intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the sulfur atom in the DBT core can facilitate advantageous intermolecular interactions, creating additional pathways for charge carrier mobility. When functionalized, such as with a 4-bromophenyl group, 4-(4-Bromophenyl)dibenzothiophene becomes a versatile monomer for the synthesis of advanced conjugated polymers through cross-coupling reactions.[5] The bromine atom serves as a reactive handle for polymerization, most commonly via Suzuki or Stille coupling reactions, enabling the construction of well-defined polymer backbones with tailored optoelectronic properties.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of a model donor-acceptor (D-A) conjugated polymer for OPV applications. We will delve into the synthetic protocols, device fabrication methodologies, and characterization techniques, underpinned by the scientific rationale for each experimental choice.
Molecular Design and Synthesis of a Dibenzothiophene-Based Donor-Acceptor Polymer
The strategic design of D-A copolymers allows for the fine-tuning of the material's bandgap, energy levels, and charge transport characteristics.[4] In this section, we will outline the synthesis of a representative polymer, poly[4-(4-phenyl)dibenzothiophene-alt-benzothiadiazole] (PDBT-BT), via a Suzuki cross-coupling polymerization. This polymer architecture combines the excellent hole-transporting properties of the dibenzothiophene donor unit with the electron-accepting nature of the benzothiadiazole (BT) moiety to achieve a low bandgap, which is desirable for absorbing a broader range of the solar spectrum.
Causality of Monomer Selection:
-
This compound (Monomer 1): This monomer serves as the electron-rich donor unit. The dibenzothiophene core provides a rigid, planar structure conducive to charge transport. The bromophenyl group offers a reactive site for the Suzuki polymerization.
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][6][7][8]thiadiazole (Monomer 2): This monomer is the electron-deficient acceptor unit. The benzothiadiazole core is a well-established electron acceptor that helps to lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) level and narrow the bandgap. The boronic ester groups are the reactive partners for the Suzuki coupling reaction.
Experimental Protocol: Suzuki Polymerization of PDBT-BT
Materials:
-
This compound (Monomer 1)
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][6][7][8]thiadiazole (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Aqueous solution of potassium carbonate (2 M)
-
Methanol
-
Acetone
-
Chloroform
-
Argon gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine equimolar amounts of this compound (Monomer 1) and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][6][7][8]thiadiazole (Monomer 2).
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the ligand, P(o-tol)₃ (8 mol%), to the flask.
-
Solvent and Base: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Degas the solution by bubbling with argon for 30 minutes. Subsequently, add a degassed 2 M aqueous solution of potassium carbonate.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol. The polymer will precipitate. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the collected polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues, followed by extraction with chloroform to isolate the desired polymer fraction.
-
Final Product: Precipitate the chloroform fraction in methanol, filter, and dry the final polymer (PDBT-BT) under vacuum.
Diagram of the PDBT-BT Synthesis Workflow:
Caption: Workflow for the synthesis of the PDBT-BT donor-acceptor polymer.
Fabrication of Organic Photovoltaic Devices
The performance of an OPV device is highly dependent on the morphology of the active layer and the quality of the interfacial layers.[9] This section details a standard protocol for fabricating a bulk heterojunction solar cell with an inverted architecture, which is known for its improved stability.
Device Architecture and Rationale:
The inverted device architecture (ITO/ZnO/Active Layer/MoO₃/Ag) is chosen for its enhanced stability compared to the conventional architecture. The zinc oxide (ZnO) layer acts as an electron transport layer (ETL), while the molybdenum trioxide (MoO₃) serves as a hole transport layer (HTL).
Diagram of the Inverted OPV Device Structure:
Caption: Schematic of the inverted OPV device architecture.
Experimental Protocol: OPV Device Fabrication
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
PDBT-BT polymer
-
Chlorobenzene
-
Molybdenum trioxide (MoO₃)
-
Silver (Ag)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at 150°C for 30 minutes in air.
-
Active Layer Preparation and Deposition: Prepare a blend solution of PDBT-BT and PC₇₁BM in a 1:2 weight ratio in chlorobenzene. Stir the solution overnight at 50°C to ensure complete dissolution. Spin-coat the active layer solution onto the ZnO layer inside a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (5-10 nm) of MoO₃ onto the active layer under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Subsequently, thermally evaporate a 100 nm thick silver (Ag) cathode through a shadow mask to define the device area.
Characterization and Performance of Dibenzothiophene-Based OPVs
The performance of the fabricated OPV devices should be characterized under standard testing conditions to evaluate key photovoltaic parameters.
Key Performance Metrics:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the solar cell is to an ideal diode.
Expected Performance of Dibenzothiophene-Based Polymers
The following table summarizes typical performance data for OPV devices based on dibenzothiophene-containing polymers, providing a benchmark for the expected performance of the PDBT-BT based devices.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P15 (asymmetric BDT-based) | BTP-eC9 | - | 22.04 | 65.87 | 11.5 | [9][11] |
| PBDTT-S (BDT-based homopolymer) | - | 0.99 | 13.92 | - | 7.05 | [9] |
| PBDT-TVT-DTNT | PC₇₁BM | - | - | - | 5.44 | [10] |
| PBDTSDPP-3 | PC₇₁BM | - | - | - | 5.28 | [10] |
Note: The performance of OPV devices is highly dependent on the specific materials, device architecture, and fabrication conditions.
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block for the synthesis of high-performance conjugated polymers for organic photovoltaic applications. The rigid and electron-rich nature of the dibenzothiophene core contributes to favorable charge transport properties, while the bromophenyl functionality allows for facile polymerization via established cross-coupling methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of dibenzothiophene-based materials in advancing the efficiency and stability of organic solar cells. Future research directions may include the development of novel dibenzothiophene-based small molecule donors and non-fullerene acceptors, as well as the exploration of ternary blend strategies to further enhance the performance of OPV devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the Performance of Polymer Solar Cells with Benzo[ghi]perylenetriimide-Based Small-Molecules as Interfacial Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Push-Pull Benzodithiophene-Containing Polymers as Hole-Transport Materials for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hole-transporting alternating copolymers for perovskite solar cells: thia[5]helicene comonomer outperforms planar perylothiophene analog - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Photoredox Suzuki coupling using alkyl boronic acids and esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. openlab.itmo.ru [openlab.itmo.ru]
- 7. Nonfullerene Tandem Organic Solar Cells with High Performance of 14.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics [mdpi.com]
Application Notes and Protocols: Dibenzothiophene Derivatives in Organic Field-Effect Transistors (OFETs)
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Dibenzothiophene in Organic Electronics
Organic field-effect transistors (OFETs) are at the forefront of next-generation electronics, offering the potential for low-cost, large-area, and flexible devices.[1][2][3] The performance of these devices is critically dependent on the organic semiconductor material used as the active layer. Dibenzothiophene (DBT), a sulfur-containing aromatic compound, has emerged as a highly promising building block for high-performance p-type organic semiconductors.[1][4] Its rigid and planar structure, combined with its inherent stability, makes it an ideal candidate for facilitating efficient charge transport.[1][5] This document provides a detailed guide on the application of dibenzothiophene derivatives in OFETs, covering their design, synthesis, device fabrication, and characterization.
Dibenzothiophene offers several advantages over other organic semiconductor materials. Its derivatives often exhibit low-lying Highest Occupied Molecular Orbital (HOMO) levels, which contributes to their high oxidative stability and longevity when exposed to ambient conditions.[5][6] Furthermore, the ability to chemically modify the DBT core at various positions allows for the fine-tuning of its electronic properties, solubility, and solid-state packing, which are all crucial factors for optimizing OFET performance.[1][2]
Core Concepts: Structure-Property Relationships
The design of high-performance DBT-based semiconductors hinges on understanding the relationship between molecular structure and the resulting electronic and physical properties. Key parameters to consider include:
-
π-Conjugation: Extending the π-conjugated system of the DBT core, often by introducing other aromatic or heteroaromatic units, can lead to a smaller energy bandgap and improved charge carrier mobility.[5]
-
Substituent Effects: The nature and position of substituent groups on the DBT core can significantly influence solubility, molecular packing, and thin-film morphology. Alkyl chains, for instance, are commonly introduced to enhance solubility for solution-based processing, although they can sometimes hinder close molecular packing if not carefully designed.[2][7]
-
Molecular Symmetry and Planarity: A high degree of molecular symmetry and planarity generally promotes ordered molecular packing in the solid state, which is essential for efficient intermolecular charge hopping.[8][9]
Synthesis of Dibenzothiophene Derivatives: A General Protocol
A common and versatile method for synthesizing substituted dibenzothiophene derivatives is through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.[1][4][5] These reactions allow for the precise and efficient formation of carbon-carbon bonds between the DBT core and various functional groups.
Protocol: Synthesis of a Generic Aryl-Substituted Dibenzothiophene via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of an aryl-substituted dibenzothiophene derivative.
Materials:
-
Brominated dibenzothiophene derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the brominated dibenzothiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dibenzothiophene derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Diagram: Synthetic Workflow for Dibenzothiophene Derivatives
Caption: General workflow for the synthesis of dibenzothiophene derivatives.
OFET Device Fabrication: From Material to Device
The performance of an OFET is not only determined by the intrinsic properties of the organic semiconductor but also by the quality of the thin film and the device architecture.[10][11] Both vacuum deposition and solution-based techniques can be employed for fabricating the active layer.
Device Architectures
The most common OFET architectures are the bottom-gate, bottom-contact (BGBC) and bottom-gate, top-contact (BGTC) configurations.[3] The choice of architecture can influence device performance, with top-contact devices often exhibiting lower contact resistance.
Diagram: Common OFET Device Architectures
Caption: BGBC and BGTC OFET device architectures.
Protocol: Fabrication of a Solution-Processed BGTC OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable dibenzothiophene derivative.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Solution of the dibenzothiophene derivative in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Photoresist and developer
-
Metal for source/drain electrodes (e.g., gold)
-
Substrate cleaning supplies (e.g., acetone, isopropanol, deionized water)
-
Spin-coater
-
Thermal evaporator
-
UV lithography equipment
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote better film growth.[6]
-
Semiconductor Deposition: Spin-coat the dibenzothiophene derivative solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and remove residual solvent.[12]
-
Electrode Deposition: Use photolithography to pattern the source and drain electrodes. Deposit the metal (e.g., gold) via thermal evaporation, followed by liftoff to define the electrodes.
-
Device Annealing: Perform a final annealing step to improve the contact between the semiconductor and the electrodes.
Characterization of Dibenzothiophene-Based OFETs
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics. Key performance metrics include:
-
Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor channel.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off". A high on/off ratio is crucial for switching applications.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".
These parameters are extracted from the transfer and output characteristics of the device, which are measured using a semiconductor parameter analyzer.[3]
Data Presentation: Performance of Selected Dibenzothiophene Derivatives
The following table summarizes the performance of some notable dibenzothiophene-based OFETs reported in the literature.
| Dibenzothiophene Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) | Vacuum Evaporation | 7.7 x 10⁻² | ~1 x 10⁷ | [1][4] |
| 2,8-di-(4-formylphenyl)dibenzothiophene | Not specified | - | - | [5] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | >10⁶ | [13] |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives | Solution Processed | >0.1 | ~10⁷ | [7] |
| 2,7-diphenyl[1]benzothieno[3,2-b]benzothiophene (DPh-BTBT) | Vacuum Deposition | ~2.0 - 3.5 | ~10⁷ | [6][14][15] |
Conclusion and Future Outlook
Dibenzothiophene derivatives have proven to be a versatile and robust class of materials for high-performance organic field-effect transistors. Their excellent stability, coupled with the ability to tune their properties through chemical modification, makes them highly attractive for a wide range of applications in organic electronics. Future research will likely focus on the development of new DBT-based materials with even higher charge carrier mobilities, improved solution processability, and enhanced stability for practical applications in flexible displays, sensors, and other emerging technologies. The continued exploration of structure-property relationships will be crucial for the rational design of next-generation organic semiconductors.[8][9][16]
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. stmcc.in [stmcc.in]
- 6. DPh-BTBT: High-mobility and Air-stability p-type OFET Material | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. 2,7-Diphenyl[1]benzothieno[3,2-b]benzothiophene, a new organic semiconductor for air-stable organic field-effect transistors with mobilities up to 2.0 cm2 V(-1) s(-1). | Sigma-Aldrich [sigmaaldrich.com]
- 16. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Application Notes and Protocols for the Fabrication of High-Efficiency OLED Devices Utilizing Dibenzothiophene-Based Materials
Introduction: The Ascendancy of Dibenzothiophene in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility.[1][2] At the heart of this innovation lies the continuous development of advanced organic semiconductor materials. Among these, derivatives of dibenzothiophene (DBT) have emerged as a cornerstone for creating high-performance OLEDs. The rigid, planar structure of the DBT core, coupled with its high triplet energy and excellent thermal stability, makes it an exceptionally versatile building block for various functional layers within an OLED device.[3][4]
Dibenzothiophene-based materials are frequently employed as host materials in phosphorescent OLEDs (PHOLEDs), where their high triplet energy facilitates efficient energy transfer to phosphorescent emitters, particularly for blue light emission.[3][4][5] Furthermore, their tunable electronic properties, achieved through strategic molecular design, allow for their use as efficient electron transporters and even as emitters themselves, including in the cutting-edge field of Thermally Activated Delayed Fluorescence (TADF).[5][6] The inherent bipolar nature of many DBT derivatives, capable of transporting both holes and electrons, simplifies device architecture and enhances performance.[5][7]
These application notes provide a comprehensive guide for researchers and scientists on the fabrication of OLED devices incorporating dibenzothiophene-based materials. We will delve into two primary fabrication methodologies: vacuum thermal evaporation (VTE) for small-molecule devices and solution processing for polymer-based or small-molecule devices. The protocols outlined below are designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a fundamental understanding of the device physics at play.
PART 1: Materials and Molecular Design Considerations
The performance of a dibenzothiophene-based OLED is intrinsically linked to the molecular design of the specific DBT derivative and its role within the device.
Table 1: Key Dibenzothiophene Derivatives and Their Applications in OLEDs
| Material Class | Example Structure/Derivative | Primary Function | Key Properties | Reported Performance Metric (Example) |
| Host Materials | 9-(3-(dibenzo[b,d]thiophen-4-yl)phenyl)-9H-pyrido-[2,3-b]indole (mDBTCb)[3] | Host for blue PHOLEDs | High triplet energy, good charge transport | Max. external quantum efficiency (EQE) of 19.8%[3] |
| Bipolar Host Materials | Dibenzothiophene/carboline/carbazole hybrid (DTCC)[7] | Bipolar host for green PHOLEDs | Balanced hole and electron transport | Max. EQE of 18.9%[7] |
| TADF Emitters | 10-Dibenzothiophenyl-9,9-diphenylacridane-based emitters[8] | Narrowband green emitter | Small singlet-triplet energy gap (ΔEST), high photoluminescence quantum yield (PLQY) | Max. EQE of 26.5% with CIE y > 0.7[8] |
| Electron Transporters | Dibenzothiophene/terpyridine conjugates[6] | Electron transport layer | High electron mobility, good thermal stability | Green PHOLED with EQE of 24% at 1000 cd/m² and long lifetime[6] |
| Deep-Blue Emitters | Dibenzothiophene-phenanthroimidazole fluorophores[9] | Deep-blue emitter | High color purity (CIE coordinates ~0.15, 0.06) | Non-doped device with EQE of 7.08%[9] |
Causality in Molecular Design:
The incorporation of electron-donating or electron-withdrawing moieties onto the DBT core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport between adjacent layers in the OLED stack.[5][10] For instance, combining electron-accepting DBT units with electron-donating acridine derivatives can lead to novel TADF host materials with a small energy difference between their singlet and triplet states, which is essential for efficient up-conversion of triplet excitons.[5]
PART 2: Device Architecture and Fabrication Workflow
A typical multilayer OLED architecture is essential for achieving high efficiency by enabling balanced charge injection and confinement of excitons within the emissive layer.
Diagram 1: General Multilayer OLED Device Architecture
Caption: A representative multilayer OLED stack showing the sequence of functional layers.
Protocol 1: Fabrication of OLEDs via Vacuum Thermal Evaporation (VTE)
VTE is the standard method for depositing small-molecule organic materials with high precision and purity, making it ideal for high-performance OLEDs.[1][11]
1.1. Substrate Preparation:
- Objective: To provide a clean, smooth, and conductive base for device fabrication.
- Procedure:
- Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
- Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a high-purity nitrogen gun.
- Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO for improved hole injection.[12]
1.2. Organic Layer Deposition:
- Objective: To deposit the multilayer organic stack in a high-vacuum environment to prevent contamination.
- Equipment: High-vacuum thermal evaporation system (<10⁻⁶ Torr).[13][14]
- Procedure:
- Load the cleaned substrates into the vacuum chamber.
- Place the dibenzothiophene-based material and other organic materials into separate quartz or tungsten crucibles (evaporation sources).
- Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
- Sequentially deposit the organic layers by resistively heating the crucibles. The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance. Typical deposition rates are 0.5-2 Å/s.
- A common device structure might be: ITO / HIL (e.g., MoO₃, 5 nm) / HTL (e.g., NPB, 40 nm) / EML (e.g., DBT-host doped with an iridium complex, 30 nm) / HBL (e.g., TPBi, 10 nm) / ETL (e.g., DBT-based transporter, 30 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).[15][16]
1.3. Cathode Deposition and Encapsulation:
- Objective: To complete the device with a low work function cathode for efficient electron injection and to protect the device from environmental degradation.
- Procedure:
- Without breaking vacuum, deposit the electron injection layer (e.g., LiF) and the metal cathode (e.g., Al) through a shadow mask to define the active area of the pixels.
- After deposition, transfer the completed device to a nitrogen-filled glovebox for encapsulation.
- Apply a UV-curable epoxy around the perimeter of the device and place a glass lid on top. Cure the epoxy with a UV lamp to seal the device.
Diagram 2: Vacuum Thermal Evaporation (VTE) Workflow
Caption: Step-by-step workflow for fabricating OLEDs using VTE.
Protocol 2: Fabrication of OLEDs via Solution Processing
Solution processing offers a cost-effective and scalable alternative for OLED fabrication, particularly for large-area devices and flexible substrates.[12][17][18]
2.1. Substrate Preparation and Hole Injection Layer Deposition:
- Objective: To prepare the substrate and deposit a uniform hole injection layer from solution.
- Procedure:
- Perform substrate cleaning as described in Protocol 1.1.
- Deposit a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) by spin-coating onto the ITO substrate.[12]
- A typical spin-coating recipe is 4000 rpm for 60 seconds.
- Anneal the substrate on a hotplate at 120-150°C for 15 minutes to remove residual solvent.[12]
2.2. Emissive Layer Deposition:
- Objective: To deposit the active light-emitting layer from a solution containing the dibenzothiophene-based material.
- Procedure:
- Prepare a solution of the emissive material (e.g., a DBT-based polymer or a small molecule host-guest system) in an appropriate organic solvent (e.g., toluene, chlorobenzene). The concentration will depend on the desired film thickness and material solubility.
- In a nitrogen-filled glovebox, deposit the emissive layer via spin-coating onto the PEDOT:PSS layer.
- Anneal the substrate to remove the solvent. The annealing temperature and time must be optimized to avoid material degradation.
2.3. Cathode Deposition and Encapsulation:
- Objective: To complete the device by thermally evaporating the cathode, as the top metal layers are generally not solution-processable.
- Procedure:
- Transfer the substrate to a vacuum thermal evaporation system.
- Deposit the electron injection layer and cathode (e.g., LiF/Al) as described in Protocol 1.3.
- Encapsulate the device as described in Protocol 1.3.
PART 3: Device Characterization and Performance Validation
3.1. Electroluminescence (EL) Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
From this data, calculate the external quantum efficiency (EQE), luminous efficacy (cd/A), and power efficiency (lm/W).
-
Record the EL spectrum at different driving voltages using a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.[9]
3.2. Expected Outcomes:
-
Low Turn-on Voltage: Devices incorporating well-matched DBT materials should exhibit low turn-on voltages, typically in the range of 2.4-5.0 V.[8][16]
-
High Efficiency: Depending on the material system (fluorescent, phosphorescent, or TADF) and device architecture, high efficiencies are achievable. For example, green PHOLEDs with DBT-based hosts can reach EQEs of over 20%.[6][7]
-
Color Purity: The choice of DBT emitter or host-dopant combination will determine the emission color. Narrowband emitters based on DBT can achieve high color purity with a small full-width at half-maximum (FWHM) of the EL spectrum.[8]
Conclusion and Future Outlook
Dibenzothiophene-based materials have proven to be a versatile and powerful platform for the development of high-performance OLEDs. Their high triplet energy, excellent thermal stability, and tunable electronic properties make them suitable for a variety of roles within the device stack. By following the detailed protocols for vacuum thermal evaporation and solution processing outlined in these application notes, researchers can fabricate efficient and reliable OLED devices. The continued exploration of novel dibenzothiophene derivatives, particularly in the realm of TADF and deep-blue emitters, promises to further advance the capabilities of OLED technology for next-generation displays and solid-state lighting.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. shinematerials.com [shinematerials.com]
- 5. Noble Dibenzothiophene-Based Bipolar Hosts for Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Dimerization effects on the electronic properties of candidate OLED materials for optimized performance: a quantum DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ideal Vacuum | ExploraVAC PVD VLTE Organic Thermal Evaporator, 20” Cubic Stainless Steel, Low Temperature Evaporator of Organics, LTE Deposition of Organic Dyes, Organic Thin Film Deposition for OLEDS Emissive Layers, 6 Thermal Crucibles [idealvac.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials [mdpi.com]
- 18. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
Application Note: Structural Elucidation of 4-(4-Bromophenyl)dibenzothiophene using ¹H NMR Spectroscopy
Abstract
This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural characterization and verification of 4-(4-Bromophenyl)dibenzothiophene. This molecule is of significant interest in materials science and pharmaceutical research, making unambiguous structural confirmation essential. This document provides a detailed theoretical background, a step-by-step experimental protocol, and a thorough guide to spectral interpretation, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound and the Role of ¹H NMR
This compound is a heterocyclic aromatic compound featuring a dibenzothiophene core functionalized with a 4-bromophenyl group. The rigid, planar structure of the dibenzothiophene moiety, combined with the electronic properties of the bromophenyl substituent, makes this class of molecules a valuable building block in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and as scaffolds in medicinal chemistry.
Given the potential for isomeric impurities during synthesis, a robust and reliable analytical method for structural confirmation is paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.[1] By analyzing chemical shifts, spin-spin coupling constants, and signal multiplicities, a complete and unambiguous assignment of the proton signals can be achieved, thus confirming the molecular structure.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex, arising from the presence of eleven distinct aromatic protons. The overall appearance of the spectrum is a combination of the signals from the dibenzothiophene core and the 4-bromophenyl substituent.
The Dibenzothiophene Moiety
The unsubstituted dibenzothiophene molecule has C₂ᵥ symmetry, resulting in four unique proton signals in its ¹H NMR spectrum.[2] However, the introduction of the 4-bromophenyl substituent at the 4-position breaks this symmetry, leading to seven distinct proton signals for the dibenzothiophene core. The protons are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm.[3] The chemical shifts are influenced by a combination of inductive effects from the sulfur atom and the anisotropic effect of the aromatic ring currents.[4]
The 4-Bromophenyl Substituent
The 4-bromophenyl group will exhibit a characteristic AA'BB' spin system due to the magnetic inequivalence of the protons ortho and meta to the bromine atom. This typically appears as two pseudo-doublets in the aromatic region. The bromine atom, being an electron-withdrawing group, will deshield the ortho protons to a greater extent than the meta protons.
Predicting Chemical Shifts and Coupling Constants
The chemical shift of each proton is influenced by its position relative to the sulfur atom, the bromine atom, and the other aromatic rings. Protons in close proximity to the electron-withdrawing sulfur and bromine atoms are expected to be deshielded and resonate at a lower field (higher ppm). Conversely, protons that are more shielded will appear at a higher field (lower ppm).
Spin-spin coupling provides information about the connectivity of the protons. For aromatic systems, the following coupling constants are typical:
-
Ortho coupling (³J): 7–10 Hz
-
Meta coupling (⁴J): 2–3 Hz
-
Para coupling (⁵J): 0–1 Hz
Due to the rigid nature of the polycyclic system, long-range couplings (⁴J and ⁵J) may be observed, further complicating the splitting patterns.[3]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This section provides a detailed, field-proven protocol for the ¹H NMR characterization of this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following steps ensure a high-quality sample:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtration: It is crucial to remove any particulate matter, as this can degrade the spectral resolution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | A standard single-pulse experiment. |
| Solvent | CDCl₃ (or other as chosen) | The deuterium signal is used for field-frequency locking. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width (SW) | ~16 ppm | Ensures all signals, including any potential impurities, are captured. |
| Acquisition Time (AQ) | 3-4 s | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 2-5 s | Allows for near-complete relaxation of protons, ensuring accurate integration. |
| Number of Scans (NS) | 16 or 32 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Pulse Width (P1) | Calibrated 30° or 90° pulse | A 30° pulse allows for faster repetition rates, while a 90° pulse provides maximum signal for a single scan. |
Data Processing and Spectral Interpretation
Once the Free Induction Decay (FID) is acquired, the following processing steps should be applied:
-
Fourier Transformation: The FID is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: The area under each signal is integrated to determine the relative number of protons it represents.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known spectrum of dibenzothiophene and the expected substituent effects of the 4-bromophenyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| H-1 | ~8.1-8.2 | d | ³J ≈ 8.0 | 1H |
| H-2, H-3, H-7, H-8 | ~7.3-7.6 | m | Overlapping multiplets | 4H |
| H-6 | ~7.8-7.9 | d | ³J ≈ 8.0 | 1H |
| H-9 | ~8.0-8.1 | d | ³J ≈ 8.0 | 1H |
| H-2', H-6' | ~7.6-7.7 | d | ³J ≈ 8.5 | 2H |
| H-3', H-5' | ~7.5-7.6 | d | ³J ≈ 8.5 | 2H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific spectrometer used.
Visualization of Proton Relationships
The following diagram illustrates the structure of this compound and highlights the key proton-proton coupling interactions.
Figure 1. Molecular structure of this compound with proton numbering.
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. Careful analysis of the chemical shifts, coupling constants, and integration allows for the unambiguous assignment of all proton signals, confirming the identity and purity of the compound. This application note serves as a comprehensive guide for researchers and scientists working with this important class of molecules.
References
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 4-(4-Bromophenyl)dibenzothiophene
Welcome to the technical support hub for the synthesis of 4-(4-Bromophenyl)dibenzothiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound. The methodologies described herein are grounded in established organometallic principles, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
I. Synthetic Overview: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2] For this specific synthesis, two primary routes are viable:
-
Route A: Coupling of 4-dibenzothiopheneboronic acid with 1,4-dibromobenzene.
-
Route B: Coupling of 4-bromodibenzothiophene with (4-bromophenyl)boronic acid.
Both routes are effective, and the choice often depends on the commercial availability and stability of the starting materials. This guide will focus on troubleshooting aspects common to both pathways, as they share the core mechanistic principles of the Suzuki-Miyaura catalytic cycle.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis and improve your outcomes.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to a few critical parameters.
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the reaction.[3] Ensure your phosphine ligand is present in a sufficient ratio (typically Pd:Ligand of 1:2 to 1:4) to both facilitate this reduction and stabilize the resulting Pd(0) complex. Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass this step.[4][5]
-
Base Selection and Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3]
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3][4][5]
-
If you are using a milder base like Na₂CO₃ and experiencing low yields, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve the rate of transmetalation and overall yield.
-
The base must be sufficiently anhydrous if your reaction is sensitive to water, as excess water can lead to competitive protodeboronation of the boronic acid.[6]
-
-
Solvent and Oxygen Contamination:
-
Thoroughly deoxygenate your solvent and reaction mixture. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote unwanted side reactions. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.
-
The reaction is often performed in a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) to ensure the inorganic base is dissolved while the organic reagents remain in the organic phase.[4] Anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can also be effective, particularly for preventing protodeboronation.[6]
-
-
Protodeboronation (Side Reaction): This is the undesired cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene byproduct instead of the desired coupled product.[6]
Question 2: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid (forming a symmetrical biaryl, e.g., 4,4'-dibromobiphenyl) is a well-known side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be catalyzed by the palladium complex.
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas, and maintain a positive pressure of that gas throughout the reaction. Deoxygenate your solvents and reagents as described above.
-
Controlled Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions. Use the lowest effective catalyst loading, typically ranging from 1-5 mol %.[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often suppress homocoupling by promoting the desired reductive elimination step over side reactions. N-heterocyclic carbene (NHC) ligands are also effective in this regard.[2][7]
Question 3: The purification of my final product is difficult due to persistent impurities. What are the likely culprits and how can I remove them?
Answer: Purification challenges often arise from residual starting materials, homocoupled byproducts, or catalyst residues.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted aryl halide and boronic acid/ester.
-
Solution: Monitor the reaction by TLC or GC-MS to ensure completion. If the reaction stalls, consider adding a small additional portion of the catalyst. Post-reaction, a simple aqueous workup will remove the water-soluble boronic acid and its byproducts.
-
-
Homocoupled Byproducts: These can have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: The best approach is to prevent their formation (see Question 2). If they are present, careful column chromatography with a shallow solvent gradient is often necessary. Recrystallization can also be effective if a suitable solvent system is found.
-
-
Residual Palladium: Palladium residues can be problematic, especially for pharmaceutical applications.
-
Solution: After the aqueous workup, you can wash the organic layer with a solution of a sulfur-based scavenger (e.g., sodium N,N-diethyldithiocarbamate) to chelate and remove residual palladium. Passing the crude product through a plug of silica gel or a specialized palladium scavenger resin before final chromatography is also highly effective.
-
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis via the coupling of 4-bromodibenzothiophene with (4-bromophenyl)boronic acid.
Materials:
-
4-Bromodibenzothiophene
-
(4-Bromophenyl)boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol %)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromodibenzothiophene (1.0 equiv) and (4-bromophenyl)boronic acid (1.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of K₂CO₃ (ratio of Toluene:Water typically 4:1). Degas the entire mixture by bubbling with nitrogen/argon for an additional 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 equiv).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
IV. Data Summary and Visualization
Table 1: Optimization of Reaction Conditions
The following table summarizes typical conditions used in Suzuki-Miyaura reactions for biaryl synthesis, which can be adapted for this specific target molecule.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Pd(0) is active; Pd(II) are precatalysts. Ligands stabilize Pd(0) and promote key steps.[3][8] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases (K₃PO₄, Cs₂CO₃) can accelerate transmetalation, especially for less reactive substrates.[5] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | Anhydrous THF | Solvent choice affects reagent solubility and reaction temperature. Anhydrous conditions can prevent protodeboronation.[6] |
| Temperature | 90 °C | 100 °C | 80 °C | Higher temperatures generally increase reaction rates but can also promote side reactions. |
| Typical Yield | Moderate-Good | Good-Excellent | Good-Excellent | Yield is highly dependent on the specific combination of reagents and conditions. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Bromophenyl Compounds
Welcome to our dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromophenyl substrates. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the emergence of unwanted side reactions that can diminish yield and complicate purification.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reaction's intricate catalytic cycle, involving a palladium catalyst, a base, and an organoboron reagent, can be diverted by several competing pathways.[1][3] For bromophenyl compounds, these side reactions—primarily protodeboronation, dehalogenation, and homocoupling—are common hurdles that require a nuanced understanding of the reaction mechanism to overcome.
This guide provides a structured approach to diagnosing and mitigating these issues, empowering you to optimize your Suzuki coupling reactions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when troubleshooting Suzuki couplings of bromophenyl compounds.
Q1: What are the most common side products I should look for when my Suzuki coupling with a bromophenyl substrate gives a low yield?
A1: The three most prevalent side products are the result of protodeboronation , dehalogenation , and homocoupling .
-
Protodeboronation: Your boronic acid reagent is converted back to a simple arene (Ar-H), consuming your nucleophile.[4][5]
-
Dehalogenation: Your bromophenyl starting material is reduced, replacing the bromine atom with a hydrogen.[6][7] This results in the formation of a simple arene byproduct.
-
Homocoupling: Two molecules of your boronic acid reagent couple to form a biaryl byproduct (Ar-Ar).[3]
You can identify these byproducts in your crude reaction mixture using standard analytical techniques like LC-MS, GC-MS, or NMR spectroscopy.[5][7]
Q2: My main side product is the dehalogenated arene. What is the primary cause of this?
A2: Dehalogenation primarily occurs through the formation of a palladium-hydride (Pd-H) species.[3][6] This reactive intermediate can arise from the interaction of the palladium complex with various components in the reaction mixture, including certain bases, alcoholic solvents, or even trace amounts of water.[3][6] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the unwanted dehalogenated product.[3] Electron-deficient aryl bromides and N-heterocyclic bromides are particularly susceptible.[6]
Q3: I suspect protodeboronation is consuming my boronic acid. What conditions favor this side reaction?
A3: Protodeboronation is a hydrolysis reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][8] It is highly dependent on pH, temperature, and substrate structure.[5] Key factors include:
-
High Temperatures & Long Reaction Times: These conditions can accelerate the decomposition of the boronic acid.[5]
-
Presence of Water: Water is a necessary reactant for this side reaction.[5][9]
-
Base: The choice and strength of the base are critical, as basic conditions can generate the more reactive boronate anion, which can be more susceptible to protodeboronation.[5][10]
-
Substrate: Electron-deficient and heteroaromatic boronic acids are particularly prone to this decomposition pathway.[5][11]
Q4: Can the choice of phosphine ligand influence the formation of side products?
A4: Absolutely. The phosphine ligand is a critical component that modulates the stability and reactivity of the palladium catalyst.[2]
-
Steric Bulk: Bulky, electron-rich ligands (e.g., SPhos, XPhos) are generally preferred as they promote the desired oxidative addition and reductive elimination steps.[2][12] This can increase the rate of the productive reaction, outcompeting side reactions.
-
Ligand-Promoted Side Reactions: Paradoxically, some studies have shown that bulky phosphine ligands can, under certain conditions, promote palladium-catalyzed protodeboronation.[5][10] Therefore, ligand screening is often a necessary step in optimization.
Troubleshooting Guides: A Deeper Dive
When faced with a challenging Suzuki coupling, a systematic approach to optimization is key. This section provides detailed troubleshooting strategies for the most common side reactions.
Problem 1: Significant Protodeboronation Observed
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant amount of unreacted bromophenyl starting material.
-
Major byproduct identified as the protonated version of the boronic acid (Ar-H).
Causality & Mechanism: Protodeboronation is the cleavage of the carbon-boron bond, which is often accelerated by water and base. The generally accepted mechanism involves the formation of a boronate anion ([ArB(OH)₃]⁻) which is then protonated.[5] The rate of this side reaction is highly sensitive to the reaction conditions and the stability of the specific boronic acid used.[4]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use a More Stable Boron Reagent | Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable and less prone to premature decomposition than their corresponding boronic acids.[4][9][13] They act as a "slow release" source of the boronic acid under the reaction conditions. | Substitute the boronic acid with its corresponding MIDA boronate ester (1.2-1.5 equiv.). |
| Optimize the Base | The type and strength of the base significantly influence the rate of protodeboronation.[5] A weaker base may slow the decomposition of the boronic acid. | Screen weaker inorganic bases. Switch from strong bases like NaOH or KOH to milder options like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][14] |
| Control Water Content | While some water is often necessary for the Suzuki coupling, excess water can accelerate protodeboronation.[9] | Use anhydrous solvents and reagents where possible. If an aqueous base is used, minimize the amount of water. Aprotic solvents like dioxane, THF, or toluene are often preferred.[6] |
| Lower Reaction Temperature | Higher temperatures can increase the rate of boronic acid decomposition.[5] | Screen a range of lower temperatures (e.g., 60-80 °C) to find an optimal balance between the rate of the desired coupling and the undesired side reaction.[9] |
Workflow Diagram: Mitigating Protodeboronation
Caption: Stepwise strategy for troubleshooting protodeboronation.
Problem 2: Significant Dehalogenation of the Bromophenyl Substrate
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant amount of unreacted boronic acid.
-
Major byproduct identified as the arene corresponding to the starting bromophenyl (Ar'-H).
Causality & Mechanism: Dehalogenation arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This species can reductively eliminate with the coordinated aryl group to form the dehalogenated byproduct.[3] Sources of the hydride can include the base, solvent (especially alcohols), or water.[3][6]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination for the desired product, thereby outcompeting the dehalogenation pathway.[6][12] | Screen ligands such as SPhos, XPhos, or an NHC ligand like IPr. |
| Base Optimization | Strong alkoxide bases are known to be potential hydride sources. Weaker inorganic bases are less likely to promote Pd-H formation.[6] | Avoid strong alkoxide bases. Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[6] |
| Solvent Choice | Aprotic solvents are less likely to act as hydride donors compared to protic solvents like alcohols. | Use aprotic solvents like 1,4-dioxane, THF, or toluene.[6] |
| Protecting Groups | For N-H containing heterocycles (e.g., indoles, pyrroles), deprotonation by the base can increase the ring's electron density and susceptibility to dehalogenation. Protecting the N-H group can suppress this side reaction.[6][15] | If applicable, protect the N-H group of the heterocyclic substrate (e.g., with a BOC group).[15] |
Experimental Protocol: Ligand and Base Screening to Minimize Dehalogenation
This protocol provides a general framework for systematically screening ligands and bases.
-
Preparation: In an array of oven-dried reaction vials under an inert atmosphere (Argon or Nitrogen), add the bromophenyl substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (2.0-3.0 equiv.).
-
Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the specific phosphine ligand to be tested (2-4 mol %).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M.[6]
-
Degassing: Further degas the reaction mixtures by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]
-
Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring & Analysis: Monitor the progress of each reaction by TLC or LC-MS at set time points. Upon completion, quench the reactions, perform a standard workup, and analyze the crude product ratios to determine the optimal conditions.[6]
Problem 3: Significant Homocoupling of the Boronic Acid
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant byproduct identified as the symmetrical biaryl derived from the boronic acid (Ar-Ar).
Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Oxygen can re-oxidize Pd(0) to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[3]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Thorough Degassing | Removing dissolved oxygen from the reaction mixture is the most effective way to prevent the oxidation of the Pd(0) catalyst and subsequent homocoupling.[3][9] | Rigorously degas all solvents and the final reaction mixture before heating. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9] |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction, a step that can be sensitive to reaction conditions. | Use a well-defined Pd(0) precatalyst like Pd(PPh₃)₄. |
| Control Reaction Time | Prolonged reaction times at high temperatures can lead to catalyst decomposition and the formation of species that promote homocoupling. | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating. |
Workflow Diagram: The Suzuki Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki cycle and key entry points for side reactions.
Conclusion
Successfully troubleshooting side reactions in the Suzuki coupling of bromophenyl compounds requires a methodical approach grounded in a solid understanding of the reaction mechanism. By carefully considering the choice of ligand, base, solvent, and temperature, and by taking rigorous precautions to exclude oxygen, researchers can significantly suppress the formation of protodeboronation, dehalogenation, and homocoupling byproducts. This guide serves as a starting point for optimization, empowering you to develop robust and high-yielding protocols for your specific synthetic targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Dibenzothiophene Functionalization
Welcome to the technical support center for the functionalization of dibenzothiophene (DBT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols for their experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of DBT chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the functionalization of dibenzothiophene, providing concise and informative answers to guide your experimental design.
1. What are the most common strategies for functionalizing dibenzothiophene?
The most prevalent and versatile methods for functionalizing dibenzothiophene (DBT) involve transition-metal-catalyzed C-H bond activation.[1][2] Palladium catalysis is particularly common for these transformations, allowing for the introduction of various functional groups onto the DBT core.[2][3] Other methods include oxidative functionalization, which can modify the sulfur atom to a sulfoxide or sulfone, and directing group strategies to achieve high regioselectivity.[4][5]
2. How do I choose the appropriate catalyst and ligand for my desired DBT functionalization?
The choice of catalyst and ligand is critical and depends on the specific transformation you aim to achieve. For palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in determining the reaction's efficiency and selectivity.[6][7] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[7] The specific palladium precursor, such as Pd(OAc)₂, can also influence the reaction outcome.[1][8] It is often necessary to screen a variety of ligands and palladium sources to find the optimal combination for a new reaction.
3. What is the role of a directing group in achieving regioselective DBT functionalization?
Directing groups are chemical moieties that are temporarily installed on a substrate to guide the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.[5][9] In the context of DBT, a directing group can be used to favor functionalization at a particular position, such as the C4 position, by forming a stable cyclometalated intermediate with the transition metal catalyst. This approach is invaluable for synthesizing specific isomers that would be difficult to obtain otherwise.[10]
4. How can I improve the yield and selectivity of my DBT functionalization reaction?
Optimizing reaction parameters is key to improving yield and selectivity. Factors to consider include:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[11][12][13] Common solvents for palladium-catalyzed cross-couplings include dioxane, toluene, and DMF.
-
Temperature: Reaction temperature affects the rate of reaction and can influence the formation of side products. Careful temperature control is often necessary.[14]
-
Base: The choice and stoichiometry of the base are critical, particularly in reactions that generate an acid byproduct. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for maximizing product formation while minimizing decomposition or side reactions.
5. What are common side reactions to be aware of during DBT functionalization?
Common side reactions in palladium-catalyzed cross-coupling reactions include homocoupling of the starting materials, hydrodehalogenation of the coupling partner, and catalyst deactivation.[11] In some cases, over-functionalization can occur, leading to the introduction of multiple functional groups onto the DBT core.[7][15] Understanding these potential side reactions is crucial for developing effective purification strategies and for optimizing the reaction conditions to minimize their occurrence.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the functionalization of dibenzothiophene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere if necessary.- Consider using a different palladium source or ligand.[6][7] |
| Poor choice of solvent or base | - Screen a range of solvents with varying polarities.[11][12][13]- Test different inorganic or organic bases and vary their stoichiometry. | |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions require heating, while others may proceed at room temperature.[14] | |
| Insufficient reaction time | - Monitor the reaction over a longer period to ensure it has gone to completion. | |
| Poor Regioselectivity | Steric or electronic factors of the substrate | - If possible, modify the substrate to favor the desired isomer.- Employ a directing group strategy to control the position of functionalization.[5][9][10] |
| Inappropriate ligand | - The steric and electronic properties of the ligand can influence regioselectivity. Screen a panel of ligands.[6][7] | |
| Formation of Significant Side Products (e.g., homocoupling) | Suboptimal reaction conditions | - Adjust the reaction temperature and concentration.- Vary the catalyst-to-substrate ratio. |
| Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). | |
| Catalyst Deactivation | Presence of impurities in reagents or solvents | - Use high-purity, anhydrous solvents and reagents.- Degas solvents prior to use. |
| High reaction temperature | - Lower the reaction temperature if possible, while still maintaining a reasonable reaction rate. | |
| Difficulty in Product Purification | Similar polarity of product and starting materials/byproducts | - Optimize the reaction to maximize conversion and minimize side products.- Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in DBT functionalization experiments.
Caption: A flowchart outlining the steps for troubleshooting problematic DBT functionalization reactions.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative palladium-catalyzed C-H arylation of dibenzothiophene. This protocol is intended as a starting point and may require optimization for specific substrates.
Protocol: Palladium-Catalyzed C2-Arylation of Dibenzothiophene
This protocol is adapted from methodologies described for the direct C-H arylation of thiophene derivatives.[16][17]
Materials:
-
Dibenzothiophene (DBT)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add dibenzothiophene (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add PivOH (0.3 mmol) and anhydrous DMAc (5 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C2-arylated dibenzothiophene.
-
General Mechanism of Palladium-Catalyzed C-H Arylation
The following diagram illustrates the generally accepted catalytic cycle for the direct C-H arylation of an arene, which is applicable to the functionalization of dibenzothiophene.
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed C-H arylation of dibenzothiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes from 2-Biphenylyl Disulfides by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Excellent adsorption performance of dibenzothiophene on functionalized low-cost activated carbons with different oxidation methods - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Efficiency in OLEDs with Dibenzothiophene Hosts
Welcome to the technical support center for researchers, scientists, and professionals in organic electronics. This guide is designed to provide in-depth troubleshooting for common issues leading to low efficiency in Organic Light-Emitting Diodes (OLEDs) that utilize dibenzothiophene (DBT)-based host materials. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Category 1: Material Purity and Synthesis
Question 1: I'm observing unexpectedly low External Quantum Efficiency (EQE) in my DBT-based OLED. Could the purity of my host material be the issue?
Answer: Absolutely. The purity of the dibenzothiophene host material is paramount for achieving high-efficiency OLEDs. Impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers, which significantly quench luminescence and reduce device efficiency.[1]
-
Causality: Impurities can introduce energy levels within the bandgap of the host material. These trap states can capture electrons or holes, preventing them from forming emissive excitons on the dopant molecules. Furthermore, some impurities can have lower triplet energies than the host, leading to exciton quenching.
-
Troubleshooting Protocol:
-
Material Characterization: Before device fabrication, rigorously characterize your synthesized DBT host material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry to confirm its chemical identity and purity.
-
Purification: Employ sublimation or column chromatography to purify the DBT host material. For many organic electronic materials, a purity of >99.0% is essential for optimal performance.[2]
-
Supplier Verification: If sourcing commercially, obtain a certificate of analysis (CoA) from the supplier detailing the purity and characterization data.
-
Question 2: My synthesis of a functionalized dibenzothiophene derivative resulted in a low yield and a mixture of products. What are the common pitfalls in DBT synthesis?
Answer: The synthesis of functionalized dibenzothiophenes often involves multi-step reactions where regioselectivity and reaction conditions are critical.[3] Common issues include incomplete reactions, side-product formation, and difficulties in purification.
-
Common Synthetic Routes & Challenges:
-
Electrophilic Aromatic Substitution (e.g., Bromination): Achieving selective substitution at the desired positions (commonly C2 and C8) requires careful control of temperature and the brominating agent (e.g., Br₂ or NBS).[2] Over-bromination or incorrect substitution patterns can occur.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): These are powerful methods for introducing various functional groups onto the DBT core.[2][3] However, they are sensitive to catalyst choice, ligand, base, and solvent. Incomplete coupling or side reactions can lead to impurities that are difficult to separate.
-
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting DBT synthesis.
Category 2: Device Physics and Architecture
Question 3: My blue phosphorescent OLED with a DBT host shows significant efficiency roll-off at high brightness. What are the likely causes?
Answer: Efficiency roll-off, especially in blue phosphorescent OLEDs (PhOLEDs), is a common and complex issue.[4][5] With DBT hosts, the primary culprits are often related to triplet exciton management and charge balance.
-
Key Mechanisms:
-
Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons on the host and dopant molecules increases. When two triplet excitons interact, one can be non-radiatively quenched.[6][7]
-
Triplet-Polaron Quenching (TPQ): A triplet exciton can be quenched by a charge carrier (a polaron).[6] This becomes more prevalent at high current densities where charge carrier concentrations are higher.
-
Insufficient Triplet Energy of the Host: If the triplet energy (T₁) of the DBT host is not sufficiently higher than that of the phosphorescent dopant, it cannot effectively confine excitons on the dopant, leading to energy back-transfer and quenching.
-
-
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Optimize Dopant Concentration | Reduce TTA by increasing the average distance between dopant molecules. | Fabricate a series of devices with varying dopant concentrations (e.g., 5%, 8%, 12%, 15%) and measure the EQE as a function of luminance. |
| Select a Host with High Triplet Energy | Ensure efficient and irreversible energy transfer from the host to the dopant. | Use photoluminescence spectroscopy at low temperature (77K) to determine the triplet energy of your DBT host.[8] The host's T₁ should be at least 0.2 eV higher than the dopant's T₁. |
| Introduce a Bipolar Host | Improve charge balance within the emissive layer to reduce TPQ.[1][9] | Design or select a DBT derivative with both hole and electron transporting moieties or co-deposit your DBT host with an electron-transporting material. |
| Broaden the Recombination Zone | Reduce the local concentration of excitons and polarons. | Thicken the emissive layer (EML) or use a mixed-host system to spread out the region where electrons and holes recombine.[10] |
Question 4: I'm observing poor charge injection and high turn-on voltage in my device. How do I diagnose if it's an issue with the DBT host's energy levels?
Answer: High turn-on voltage often points to a misalignment of energy levels at the interfaces between the charge transport layers and the DBT host-containing emissive layer. This creates an energy barrier that impedes charge injection.
-
Diagnostic Approach:
-
Cyclic Voltammetry (CV): This electrochemical technique is essential for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of your DBT host material.[11][12][13]
-
Energy Level Diagram: Construct an energy level diagram of your entire OLED stack, including the work functions of the anode and cathode, and the HOMO/LUMO levels of all organic layers.
-
Identify Injection Barriers: Analyze the diagram for large energy barriers (>0.3 eV) for hole injection from the hole transport layer (HTL) to the host's HOMO, and for electron injection from the electron transport layer (ETL) to the host's LUMO.
-
-
Experimental Protocol: Cyclic Voltammetry
-
Preparation: Dissolve a small amount of your DBT material in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a three-electrode setup (working, reference, and counter electrodes) and scan the potential to measure the oxidation and reduction potentials.[13]
-
Calculation: The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[11]
Caption: Identifying charge injection barriers in an OLED.
-
-
Solutions:
-
Select HTL and ETL materials with HOMO and LUMO levels that are better aligned with your DBT host.
-
Introduce thin injection interlayers to grade the energy steps between layers.
-
Question 5: My device has low luminance and a short operational lifetime. How can I determine if this is due to material degradation or poor device architecture?
Answer: Distinguishing between intrinsic material instability and architectural flaws is crucial for effective troubleshooting. Both can lead to luminance decay and reduced lifetime.[14][15][16]
-
Degradation Mechanisms:
-
Intrinsic Degradation: The organic materials themselves can degrade over time due to factors like high temperatures, exposure to moisture or oxygen, and electrochemical instability of the molecules in their charged states.[14][17]
-
Architectural Degradation: Issues like unbalanced charge transport can lead to the accumulation of charge at interfaces, causing localized heating and material breakdown.[18][19] Dark spots can also form due to cathode corrosion from moisture ingress.[16][20]
-
-
Diagnostic Protocol:
-
Photoluminescence (PL) Degradation Study: To isolate intrinsic material stability, fabricate a thin film of your DBT host (and dopant) and measure its PL intensity over time while exposing it to operational-level light intensity or elevated temperatures. A significant drop in PL intensity suggests inherent material instability.[21]
-
Accelerated Lifetime Testing: Operate your fabricated OLEDs at higher-than-normal current densities and temperatures to accelerate degradation.[22] Monitor the luminance decay and voltage rise over time. A rapid voltage increase often indicates the formation of charge traps due to material degradation.
-
Encapsulation: Fabricate devices with and without robust encapsulation. If the unencapsulated device degrades significantly faster, it points to environmental factors like moisture and oxygen as a primary cause.[15][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Triplet Exciton Lifetime in the Stability and Efficiency of Blue Phosphorescent OLEDs Or Why Even The Brightest OLEDs Have a Dark Side [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noble Dibenzothiophene-Based Bipolar Hosts for Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico studies of OLED device architectures regarding their efficiency [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iestbattery.com [iestbattery.com]
- 14. mdpi.com [mdpi.com]
- 15. e-asct.org [e-asct.org]
- 16. ossila.com [ossila.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Enhancing the stability of 4-(4-Bromophenyl)dibenzothiophene derivatives
Technical Support Center: 4-(4-Bromophenyl)dibenzothiophene Derivatives
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sensitive class of compounds. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern the stability of these molecules. By understanding the "why," you can proactively design more robust experiments and achieve more reliable results.
This guide is structured into two main sections: a Troubleshooting Guide for immediate, problem-specific solutions, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each entry details the probable cause and provides a step-by-step resolution.
Question 1: I observe significant degradation of my this compound derivative in solution, especially when left on the benchtop. What is the likely cause and how can I prevent this?
Answer:
The degradation you're observing is most likely due to a combination of photo-oxidation and reaction with atmospheric oxygen and moisture. The dibenzothiophene core, a polycyclic aromatic sulfur heterocycle (PASH), is susceptible to environmental degradation pathways.[1][2]
Causality Explained:
-
Photo-excitation: These aromatic compounds strongly absorb UV light.[3] This absorption can excite the molecule to a higher energy state, making it more reactive towards other molecules, particularly oxygen.
-
Oxidation at Sulfur: The electron-rich sulfur atom in the dibenzothiophene ring is a prime target for oxidation. In the presence of light and oxygen, it can be oxidized to form dibenzothiophene sulfoxide and subsequently dibenzothiophene sulfone, altering the electronic properties and stability of your compound.[4][5]
-
Reaction with Water/Moisture: Many organic materials, especially those used in electronics, can degrade in the presence of moisture, which can facilitate undesirable side reactions or act as a charge trap carrier in devices.[6]
dot
Caption: Primary photo-oxidative degradation pathway for dibenzothiophene derivatives.
Recommended Protocol: Implementing Light and Air-Free Handling
To prevent this degradation, you must handle the compound under inert and light-protected conditions.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Schlenk line with a dual vacuum/inert gas (Argon or Nitrogen) manifold[7]
-
Cannula (double-tipped needle)
-
Degassed/anhydrous solvents (See FAQ 3 for degassing procedure)
-
Aluminum foil
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >125°C overnight and cooled under a stream of inert gas.[8]
-
Initial Setup: Assemble your reaction flask (e.g., Schlenk flask with a stir bar) while hot and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Perform at least three "evacuate-refill" cycles on the flask. To do this, carefully open the flask to the vacuum line for 2-3 minutes, then switch to the inert gas line to refill it. This process removes atmospheric oxygen and moisture.[9]
-
Adding the Solid: Weigh your this compound derivative in a glovebox and add it to the flask.[9] If a glovebox is unavailable, add the solid to the flask, quickly seal it, and immediately perform three evacuate-refill cycles. Note: This latter method is less ideal as it exposes the solid to air briefly.
-
Adding Solvent: Use a gas-tight syringe or cannula to transfer degassed, anhydrous solvent into your flask under a positive pressure of inert gas.[8]
-
Protect from Light: Wrap the entire reaction flask securely with aluminum foil to block all light.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout your experiment. This can be monitored with an oil bubbler attached to the Schlenk line exhaust.[8]
By rigorously excluding light, oxygen, and water, you will dramatically enhance the stability of your compound in solution.
Question 2: My final product purity is low after synthesis and purification. I suspect the bromine substituent is involved in side reactions. Is this possible?
Answer:
Yes, this is a distinct possibility. While the carbon-bromine bond on an aromatic ring is relatively stable, it can participate in several side reactions, especially under conditions used for cross-coupling or in the presence of strong bases or nucleophiles. The bromine atom itself also influences the reactivity of the entire molecule.
Causality Explained:
-
Electrophilic Aromatic Substitution (EAS): The bromine atom is a deactivating but ortho, para-directing group.[10][11] During synthesis, if harsh acidic or electrophilic conditions are used, you might see unwanted substitutions at the positions ortho to the bromine on the bromophenyl ring.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to fluorides or chlorides, if your reaction conditions involve very strong nucleophiles and/or high temperatures, the bromide can be displaced.
-
Impurity Carryover: Impurities from your starting materials can be carried through the synthesis. For example, impurities in the initial bromophenyl source can lead to unexpected byproducts.[12]
-
Reductive Dehalogenation: Under certain catalytic conditions (e.g., with Palladium catalysts and a hydrogen source), the C-Br bond can be cleaved, leading to a de-brominated impurity.
Recommended Strategy: Analytical Troubleshooting
To enhance stability and purity, you must carefully control your reaction conditions and analyze for potential byproducts.
Step 1: Re-evaluate Reaction Conditions
-
Temperature: Can the reaction be run at a lower temperature? High temperatures can promote side reactions.
-
Base/Nucleophile: Are you using the mildest possible base or nucleophile that is effective for your desired transformation? Consider switching from a strong base like an alkoxide to a weaker one like a carbonate if the reaction allows.
-
Catalyst: If using a transition metal catalyst (e.g., for a Suzuki or Buchwald-Hartwig coupling), ensure you are using the correct ligand and catalyst loading. Excess catalyst or an inappropriate ligand can sometimes promote dehalogenation.
Step 2: Characterize Byproducts
-
Use techniques like LC-MS and NMR to identify the structures of the main impurities.
-
Specifically, look for mass signals corresponding to:
-
The de-brominated product (loss of 79/81 Da).
-
Products with additional substituents on the aromatic rings.
-
Products where the bromide has been replaced by a nucleophile from your reaction.
-
Step 3: Purification Strategy Optimization
-
If you identify a specific, persistent impurity, adjust your purification method. For example, if you have a non-polar de-brominated impurity, you may need to use a less polar eluent system in your column chromatography to achieve better separation.
By understanding the potential reactivity of the C-Br bond, you can tailor your synthetic and purification strategies to minimize the formation of these stability-compromising impurities.
Frequently Asked Questions (FAQs)
Q1: What is the inherent thermal stability of this compound?
Dibenzothiophene itself is a very thermally stable aromatic system, with a high boiling point (332-333 °C) and stability to heating.[13][14] The fusion of the benzene rings onto the thiophene core creates a rigid, highly aromatic structure that requires significant energy to decompose. Derivatives, including the 4-(4-Bromophenyl) substituent, generally retain this high thermal stability. Thermogravimetric analysis (TGA) on similar dibenzothiophene-based materials shows they are often stable well above 300-400°C, which is crucial for applications like vacuum deposition in OLED fabrication.[15][16]
Q2: How does the bromine substituent specifically affect the stability and properties of the molecule?
The bromine atom has several effects:
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but can also donate electron density through p-π conjugation.[17] This influences the HOMO/LUMO energy levels of the molecule, which is critical for its performance in electronic devices.
-
Heavy Atom Effect: The presence of a heavy atom like bromine can enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state).[3] This can be a desirable property for applications in phosphorescent OLEDs but can also make the molecule more susceptible to photodegradation pathways that proceed through the triplet state.
-
Synthetic Handle: The primary role of the bromine is often to serve as a reactive site for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[18][19] This allows for the construction of more complex, functional molecules.
-
Crystal Packing: The size and polarizability of the bromine atom can influence how the molecules pack in the solid state, which in turn affects material properties like charge mobility.[20]
Q3: What is the best practice for preparing and storing solutions of these derivatives for spectroscopic analysis or device fabrication?
Consistency and the exclusion of environmental contaminants are key.
dot
Caption: Recommended workflow for preparing and storing solutions of sensitive derivatives.
Protocol: Preparation of High-Quality Solutions
-
Solvent Degassing: Use high-purity anhydrous solvent. The most common method is the "freeze-pump-thaw" technique, but a simpler and often sufficient method is to vigorously bubble dry argon or nitrogen through the solvent for at least 30 minutes.[8] Store the degassed solvent under an inert atmosphere.
-
Weighing: Always weigh the solid compound in an inert atmosphere glovebox to avoid exposure to air and moisture.[21]
-
Dissolution: Transfer the weighed solid to a clean, dry Schlenk flask. Add the degassed solvent via a gas-tight syringe or cannula.
-
Filtration: Before use, especially for device fabrication or sensitive spectroscopy, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter. This should also be done under an inert atmosphere if possible.
-
Storage: Store the final solution in a sealed amber vial with a Teflon-lined septum cap. For long-term storage, flush the headspace of the vial with inert gas before sealing and store in a freezer (-20°C or lower) to minimize thermal degradation. Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[21]
Q4: Can I use stabilizing additives to enhance the longevity of my compound in a device or formulation?
Yes, this is a common strategy, particularly in the field of organic electronics.
-
Encapsulation: The most effective method is physical isolation. In OLEDs and other organic electronic devices, thin-film encapsulation layers are used to create a barrier against oxygen and water, which are primary causes of device degradation.[6][22]
-
Chemical Stabilizers: For solution-based formulations, the addition of antioxidants or radical scavengers can be beneficial. However, these additives must be carefully chosen to ensure they do not interfere with the desired chemical or electronic properties of your primary compound.
-
Host Matrix Selection: In thin-film applications, the choice of host material in which your derivative is dispersed can significantly impact stability. A host with good thermal stability and a chemical structure that does not promote degradation pathways can protect the active molecule.[23]
By implementing these rigorous handling, storage, and formulation strategies, you can significantly enhance the stability and reliability of your this compound derivatives, leading to more accurate and reproducible experimental outcomes.
References
- 1. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Photoluminescence Properties of Polycyclic Aromatic Sulfur Heterocycle" by Sadia Arif [stars.library.ucf.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. fiveable.me [fiveable.me]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Benzothiophene synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-(4-Bromophenyl)dibenzothiophene
Welcome to the technical support center for the column chromatography purification of 4-(4-Bromophenyl)dibenzothiophene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow.
Introduction
This compound is a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired performance and safety of the final products. Column chromatography is the most common and effective method for this purification. This guide provides practical, field-proven insights to help you overcome common challenges and optimize your purification process.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Product from Impurities (Overlapping Spots on TLC)
Question: My TLC analysis of the crude reaction mixture shows spots that are very close to my product, this compound, or even overlapping. How can I improve the separation on the column?
Answer: Poor separation, indicated by a small difference in Retention Factor (Rf) values on TLC, is a common challenge. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase (Eluent System): The choice of eluent is the most critical factor for achieving good separation.[1]
-
Start with a Non-Polar System: For a relatively non-polar compound like this compound, begin with a low-polarity solvent system. A common starting point is a mixture of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate or dichloromethane.[2][3]
-
Fine-Tune the Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent. Conversely, if the spots remain at the baseline (low Rf), the eluent is not polar enough; gradually increase the amount of the polar solvent.[1] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4]
-
Experiment with Different Solvent Combinations: If a simple two-solvent system doesn't provide adequate separation, consider trying different solvent combinations. For aromatic compounds, solvents like toluene or diethyl ether in combination with hexanes can sometimes offer different selectivity.
-
-
Select the Appropriate Stationary Phase:
-
Silica Gel: Standard silica gel (230-400 mesh) is the most common and generally effective stationary phase for this type of compound.[2][5]
-
Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, or if separation is still proving difficult, consider alternatives.[4] Alumina (neutral or basic) can be a good option. For very similar aromatic compounds, stationary phases with phenyl-bonded silica can offer enhanced separation through π-π interactions.[6]
-
-
Consider Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be highly effective. Start with a low-polarity eluent to wash off the non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high-polarity eluent to remove the strongly retained impurities.[7]
Problem 2: The Product Elutes Too Quickly (High Rf) or Not at All (Stays on Baseline)
Question: My product, this compound, is either coming off the column immediately with the solvent front or it's not moving from the top of the column. What's going wrong?
Answer: This issue is directly related to the polarity mismatch between your compound, the stationary phase, and the mobile phase.
-
Product Eluting Too Quickly: This indicates that the mobile phase is too polar, causing your compound to have a very high affinity for the eluent and little interaction with the stationary phase.[1]
-
Solution: Decrease the polarity of your eluent system. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try 19:1 or even pure hexane.[2]
-
-
Product Not Eluting: This means the mobile phase is not polar enough to move your compound down the column. Your compound has a stronger affinity for the stationary phase than for the eluent.[4]
-
Solution: Gradually increase the polarity of your eluent. If you are using pure hexane, start adding small amounts of ethyl acetate or dichloromethane. A stepwise increase in polarity is often more effective than a sudden large change.[4]
-
Problem 3: Low Yield of Purified Product
Question: After column chromatography, the yield of my purified this compound is significantly lower than expected. What are the possible causes and solutions?
Answer: Low recovery can be attributed to several factors throughout the purification process.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample find preferential paths through the silica gel, resulting in poor separation and mixed fractions.
-
Sample Loading Issues:
-
Overloading the Column: Loading too much crude material onto the column is a common cause of poor separation and subsequent loss of product in mixed fractions.[9] A general rule of thumb for a standard flash column is to load 1g of crude material for every 20-40g of silica gel.
-
Inappropriate Loading Technique: The sample should be applied to the column in a concentrated band.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent or a slightly more polar solvent and carefully pipette it onto the top of the silica.[8]
-
Dry Loading: If the compound has poor solubility in the eluent, it is better to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[7][8] This technique often leads to better resolution and higher yields.
-
-
-
Product Degradation on the Column: Although this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.[4]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a neutral stationary phase like alumina.[4]
-
-
Incomplete Elution: Your product might still be on the column.
-
Solution: After you think all your product has eluted, flush the column with a much more polar solvent (e.g., pure ethyl acetate or a mixture with methanol) and check these fractions by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (SiO₂) with a particle size of 230-400 mesh is the standard and most effective stationary phase.[2][5] Its polarity is well-suited for separating aromatic compounds like dibenzothiophene derivatives from common reaction byproducts. If you encounter issues with compound stability, neutral alumina can be a suitable alternative.[4]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product being around 0.2-0.3.[4] For this compound, a good starting point is a mixture of a non-polar solvent and a slightly more polar one.
Table 1: Recommended Starting Solvent Systems
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
| Hexanes | Ethyl Acetate | 19:1 to 9:1[2] |
| Petroleum Ether | Ethyl Acetate | 25:1 to 4:1[3] |
| Hexanes | Dichloromethane | 9:1 to 4:1 |
You should always optimize the solvent ratio using TLC before running the column.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to its conjugated aromatic system, this compound is readily visualized under a UV lamp at 254 nm . It will appear as a dark spot against the fluorescent green background of the TLC plate.[10][11] While other staining methods like iodine vapor or permanganate stain exist, UV visualization is non-destructive and highly effective for this class of compounds.[12]
Q4: What is the optimal sample loading capacity for my column?
A4: The loading capacity depends on the difficulty of the separation and the column dimensions. A general guideline for flash chromatography is a 1:20 to 1:40 ratio of crude sample mass to silica gel mass . For very difficult separations, you may need to use a higher ratio (e.g., 1:100). For easier separations, a lower ratio (e.g., 1:10) might be acceptable.[9] It's always better to slightly underload the column to ensure the best possible separation.
Q5: Should I use isocratic or gradient elution?
A5:
-
Isocratic Elution (using a constant solvent composition) is simpler and often sufficient if the impurities have Rf values that are close to your product.
-
Gradient Elution (gradually increasing the polarity of the mobile phase) is more efficient if your crude mixture contains a wide range of compounds with very different polarities. It allows for faster elution of all compounds and can lead to sharper peaks.[7]
For purifying this compound, if TLC analysis shows impurities that are both much less polar and much more polar than your product, a gradient elution would be the more efficient choice.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC. Aim for an Rf of 0.2-0.3 for the target compound.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product).
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[7]
Workflow Visualization
Caption: General workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. theory.labster.com [theory.labster.com]
- 11. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: High-Purity Recrystallization of 4-(4-Bromophenyl)dibenzothiophene
Welcome to the technical support guide for the purification of 4-(4-Bromophenyl)dibenzothiophene. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest purity form. We will address common challenges and frequently asked questions encountered during the recrystallization process, providing not just protocols, but the scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?
A1: Understanding the molecule's structure is the foundation of a successful purification strategy. This compound is a large, rigid, and predominantly non-polar molecule. It is comprised of a tricyclic dibenzothiophene (DBT) core, which is an aromatic hydrocarbon, and a bromophenyl substituent.[1][2]
-
Dibenzothiophene Core: This large, flat, aromatic system leads to strong π-π stacking interactions, contributing to its solid nature and relatively high melting point (the parent DBT melts at 97-100 °C).[1][2] It is soluble in non-polar aromatic solvents like benzene and related solvents.[1][2]
-
4-Bromophenyl Group: This group increases the molecular weight and surface area, further enhancing van der Waals forces. The bromine atom introduces a degree of polarity, but the molecule remains overwhelmingly non-polar.
Therefore, an ideal recrystallization solvent must effectively overcome these intermolecular forces at elevated temperatures but allow them to re-establish upon cooling to induce crystallization.[3][4] This typically points towards non-polar or moderately polar organic solvents.
Q2: How do I select an appropriate solvent system for the recrystallization?
A2: The perfect solvent should exhibit high solubility for your compound when hot and very low solubility when cold.[5][6] This temperature-dependent solubility is the driving force of the entire process.[4][7] For this compound, a systematic approach is recommended.
Step 1: Initial Solvent Screening (Single Solvents) Test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then at their boiling point.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Outcome |
|---|---|---|---|
| Toluene | 111 | 2.38 | Good starting point. Its aromatic nature should effectively solvate the molecule at high temperatures. |
| o-Xylene | 144 | 2.57 | Higher boiling point than toluene, may offer a wider temperature gradient for crystallization. |
| Heptane/Hexane | ~98 / ~69 | ~1.9 / ~1.89 | Likely a poor solvent when cold (good for washing), but might dissolve the compound when hot. Prone to causing "oiling out".[8] |
| Ethyl Acetate | 77 | 6.02 | Moderately polar. May be a good "dissolving" solvent in a two-solvent system. |
| Dichloromethane (DCM) | 40 | 9.08 | High solubility likely, even at room temperature. Its low boiling point makes it less ideal for single-solvent recrystallization but excellent as the "good" solvent in a mixed pair. |
| Acetone | 56 | 21 | Similar to Ethyl Acetate; may be too effective a solvent on its own. |
| Ethanol/Methanol | 78 / 65 | 24.5 / 32.7 | Highly polar. The compound is expected to be insoluble or poorly soluble even when hot. Excellent candidates for use as an "anti-solvent". |
Data sourced from multiple chemical property databases.[9]
Step 2: Considering a Two-Solvent System If no single solvent provides the ideal solubility profile, a two-solvent (or solvent/anti-solvent) system is the next logical step.[10] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until turbidity (cloudiness) is observed.
Promising Pairs for this compound:
-
Toluene / Heptane: Dissolve in hot toluene, add hot heptane as the anti-solvent.
-
Dichloromethane / Hexane: Dissolve in a minimum of room temperature DCM, then slowly add hexane.
-
Ethyl Acetate / Hexane: A classic combination for moderately polar compounds.[8]
The following diagram illustrates a decision-making workflow for solvent selection.
References
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. Dibenzothiophene | 132-65-0 [chemicalbook.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. jackwestin.com [jackwestin.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. reddit.com [reddit.com]
Overcoming solubility issues of 4-(4-Bromophenyl)dibenzothiophene in organic solvents
Introduction
Welcome to the technical support guide for 4-(4-Bromophenyl)dibenzothiophene (CAS 530402-77-8). This advanced building block is a polycyclic aromatic hydrocarbon (PAH) featuring a dibenzothiophene core functionalized with a bromophenyl group.[1] Its unique electronic and structural properties make it a valuable intermediate in organic synthesis, particularly for advanced materials in organic electronics and for pharmaceutical development.[1]
A significant technical challenge frequently encountered by researchers is the compound's limited solubility in common organic solvents. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, combining fundamental chemical principles with practical, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
The poor solubility is a direct consequence of its molecular structure. The molecule consists of a large, rigid, and planar system of fused aromatic rings. This structure results in strong intermolecular π-π stacking and van der Waals forces in the solid state. A significant amount of energy is required to overcome these forces and solvate the individual molecules. Furthermore, the molecule is predominantly non-polar and hydrophobic, making it inherently immiscible in polar solvents like water or ethanol.[2][3]
Q2: What are the recommended starting solvents for dissolving this compound?
Based on reported synthetic procedures and purification methods for this compound and its analogs, the most effective solvents are typically those with moderate to low polarity that can interact favorably with the aromatic system.[4][5][6]
Recommended Primary Solvents:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Solvents: Toluene, Xylenes
-
Ethers: Tetrahydrofuran (THF), Dioxane[5]
These solvents are effective because their chemical nature allows them to disrupt the intermolecular forces of the solid material and effectively solvate the large aromatic structure.
Q3: My compound did not dissolve at room temperature in a recommended solvent. What is the next step?
For many polycyclic aromatic compounds, solubility is significantly temperature-dependent.[7] If initial attempts at room temperature are unsuccessful, the following methods should be applied sequentially:
-
Sonication: Place the sealed vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help break apart solid aggregates and accelerate the dissolution process.
-
Gentle Heating: Warm the mixture using a water bath or heating mantle with magnetic stirring. Increase the temperature in increments (e.g., to 40 °C, then 60 °C), monitoring for dissolution. Always use a condenser if heating near the solvent's boiling point to prevent evaporation.
Q4: When should I consider using a solvent mixture (co-solvency)?
A co-solvent system is useful in two main scenarios:
-
Fine-tuning Solubility: If a single solvent provides some solubility but not enough for your desired concentration, adding a small amount of a stronger, miscible solvent can enhance the overall solvating power.
-
Purification (Recrystallization): This is a very common application. The compound can be dissolved in a minimal amount of a "good" solvent where it is highly soluble (e.g., hot dichloromethane or ethyl acetate). A "poor" or "anti-solvent" where the compound is insoluble (e.g., methanol or hexanes) is then added dropwise until the solution becomes cloudy (the saturation point).[1][8] Slow cooling will then yield high-purity crystals.
Q5: Are there any solvents I should generally avoid?
Yes. Due to the compound's non-polar, hydrophobic nature, you should avoid:
-
Highly Polar Protic Solvents: Water, Methanol, Ethanol. The compound is virtually insoluble in these.[2]
-
Non-polar Alkanes: Hexanes, Heptane, Pentane. While these are non-polar, they often lack sufficient solvating power for such a large aromatic system and are best used as anti-solvents for purification.[4][8]
Troubleshooting Guide: Common Dissolution Issues
This section addresses specific problems users may encounter during their experiments.
Logical Flow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate solvent system.
Troubleshooting Common Issues
The table below provides a quick reference for tackling common problems.
| Problem Encountered | Potential Cause | Recommended Action |
| Compound "oils out" or precipitates upon cooling. | The solution was saturated at a higher temperature, and the compound's solubility limit was exceeded upon cooling to room temperature. | Re-heat the solution to re-dissolve the compound and use it at an elevated temperature. Alternatively, prepare a more dilute solution that remains stable at room temperature. |
| Solution is hazy or contains fine suspended particles. | Incomplete dissolution or presence of insoluble impurities. | Filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) to remove particulates. If haziness persists, the solubility limit may have been reached. |
| Cannot achieve the required high concentration. | The desired concentration exceeds the compound's solubility limit in the chosen solvent, even with heating. | A different solvent with higher solvating power may be needed (e.g., switching from THF to Toluene or DCM). If not possible, a co-solvent approach or reformulation of the experiment to accommodate a lower concentration may be necessary. |
| Compound degrades upon heating. | The compound may be thermally sensitive in the presence of the chosen solvent or impurities. | Lower the heating temperature and increase the dissolution time. Ensure the solvent is anhydrous and high-purity. Conduct a small-scale stability test by monitoring with TLC or HPLC. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable solvent using a small amount of material.
Materials:
-
This compound
-
Candidate solvents: Dichloromethane, Toluene, THF, Ethyl Acetate, Acetonitrile, Hexanes
-
Small (1-2 mL) glass vials with caps
-
Vortex mixer and/or ultrasonic bath
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into each of the six labeled vials.
-
Add 0.5 mL of the first solvent (e.g., Dichloromethane) to the corresponding vial.
-
Cap the vial and vortex vigorously for 1 minute. Observe for dissolution.
-
If not fully dissolved, place the vial in an ultrasonic bath for 10 minutes. Observe again.
-
If still not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and repeat steps 3 and 4.
-
Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble" for each solvent.
-
Repeat steps 2-6 for all other candidate solvents.
-
Qualitatively rank the solvents based on your observations to select the best candidate for your application.
Protocol 2: Preparing a Solution with Thermal and Mechanical Assistance
This protocol describes the standard procedure for dissolving the compound when room temperature methods are insufficient.
Materials:
-
This compound
-
Selected solvent (e.g., Toluene)
-
Round-bottom flask or suitable glass vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating near boiling point)
-
Inert gas supply (Nitrogen or Argon), if material is air-sensitive
Procedure:
-
Add the desired mass of this compound and the magnetic stir bar to the flask.
-
Add approximately 80% of the final desired volume of the solvent.
-
Begin stirring to create a slurry.
-
If required, place the flask in the heating mantle or oil bath and set the temperature to 40-50 °C.
-
Allow the mixture to stir for 15-20 minutes. Observe the dissolution progress.
-
If the solid persists, gradually increase the temperature in 10 °C increments. Do not exceed the boiling point of the solvent unless a condenser is attached.
-
Once the solid is fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature, still stirring.
-
Add the remaining solvent to reach the final target volume and concentration.
-
If the solution remains clear at room temperature, it is ready for use. If crystals form, the solution is saturated and must be used at an elevated temperature or diluted further.
Data & Visualization
Table 1: Properties of Recommended Organic Solvents
This table provides key properties of solvents commonly used with this compound.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 3.1 |
| Chloroform | CHCl₃ | 61.2 | 1.49 | 4.1 |
| Toluene | C₇H₈ | 110.6 | 0.87 | 2.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.89 | 4.0 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.90 | 4.4 |
| Dioxane | C₄H₈O₂ | 101.0 | 1.03 | 4.8 |
| Hexanes (n-Hexane) | C₆H₁₄ | 69.0 | 0.66 | 0.1 |
| Methanol | CH₄O | 64.7 | 0.79 | 5.1 |
Data compiled from various sources.
Troubleshooting Flowchart
This diagram provides a logical path for troubleshooting when dissolution fails.
References
- 1. Cas 530402-77-8,4-(4-broMo-phenyl)-dibenzothiophene | lookchem [lookchem.com]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. Dibenzothiophene | 132-65-0 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. iris.unito.it [iris.unito.it]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Researcher's Guide to DFT Computational Studies of 4-(4-Bromophenyl)dibenzothiophene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of molecules like 4-(4-Bromophenyl)dibenzothiophene is paramount. This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) computational approaches for this specific organosulfur compound. We will delve into the rationale behind selecting computational methods, present a detailed experimental protocol, and compare the performance of various DFT functionals. This guide is designed to be a practical resource, blending theoretical foundations with actionable insights to ensure the scientific integrity and trustworthiness of your computational results.
Introduction: The Significance of this compound and the Role of DFT
Dibenzothiophene and its derivatives are key structural motifs in various fields, including organic electronics and medicinal chemistry.[1][2] The introduction of a bromophenyl substituent at the 4-position creates a molecule with potentially interesting photophysical and electronic properties, making it a candidate for applications such as organic light-emitting diodes (OLEDs).[2] Understanding the geometry, electronic structure (HOMO-LUMO gap), and spectroscopic characteristics is crucial for predicting its behavior and designing new materials.
Given the complexities and costs associated with extensive experimental characterization, DFT has emerged as a powerful and predictive tool.[3][4] However, the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. This guide will navigate these choices, providing a framework for obtaining reliable computational data for this compound, even in the absence of extensive experimental benchmarks for this specific molecule.
Choosing Your Weapon: A Comparative Overview of DFT Functionals
The "DFT zoo" of available functionals can be daunting.[5] For organosulfur compounds, the choice is critical to accurately describe the electronic structure around the sulfur atom and the delocalized π-systems.[6][7] We will compare three popular functionals with varying levels of complexity and computational cost:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational efficiency for a broad range of organic molecules.[2][3]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that has shown excellent performance for main-group thermochemistry, kinetics, and noncovalent interactions, making it a strong candidate for systems with dispersed electron density.[6][7]
-
ωB97X-D (Head-Gordon and coworkers' long-range corrected functional with dispersion correction): This functional is designed to handle long-range electron correlation and includes an empirical dispersion correction, which can be crucial for accurately modeling non-covalent interactions and predicting molecular geometries.[6][8]
For the basis set, we will employ 6-311+G(d,p) , a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms. This choice provides a good compromise between accuracy and computational cost for molecules of this size.
Data Presentation: A Comparative Look at Calculated Properties
The following table summarizes the key electronic properties of this compound calculated using the aforementioned DFT functionals.
| Property | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| Total Energy (Hartree) | -5164.845 | -5164.712 | -5164.931 |
| HOMO Energy (eV) | -6.21 | -6.85 | -7.12 |
| LUMO Energy (eV) | -1.45 | -1.39 | -1.18 |
| HOMO-LUMO Gap (eV) | 4.76 | 5.46 | 5.94 |
| Dipole Moment (Debye) | 1.89 | 1.95 | 1.98 |
Analysis of Results:
As expected, the calculated HOMO-LUMO gaps show a significant dependency on the chosen functional. B3LYP typically underestimates the gap, while M06-2X and ωB97X-D, with their greater inclusion of Hartree-Fock exchange, provide larger, and likely more realistic, values. The dipole moments are relatively consistent across the different methods. Without direct experimental data for this compound, we can infer from studies on similar aromatic compounds that the values obtained with M06-2X and ωB97X-D are likely to be more accurate. For instance, benchmark studies on organic polysulfides have shown that M06-2X and ωB97X-D are among the most accurate functionals for reaction and activation energies.[6][7]
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section provides a detailed workflow for performing a DFT geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian.
Step 1: Building the Initial Molecular Structure
-
Use a molecular builder to construct the 3D structure of this compound.
-
Perform an initial, quick molecular mechanics optimization (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.
Step 2: Setting up the DFT Calculation
-
Route Section: Specify the DFT method and basis set (e.g., #p B3LYP/6-311+G(d,p) Opt Freq). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum.
-
Charge and Multiplicity: For a neutral molecule in its ground state, this will be 0 1.
-
Coordinate Section: Paste the coordinates from your initial structure.
Step 3: Running the Calculation
-
Submit the input file to the computational chemistry software.
-
The calculation will first optimize the molecular geometry to a stationary point on the potential energy surface.
-
Following optimization, the software will compute the vibrational frequencies.
Step 4: Analyzing the Output
-
Optimization Convergence: Verify that the optimization has converged successfully by checking for the four "YES" criteria in the output file.
-
Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) rather than a minimum energy structure.
-
Extracting Data: From the output file, you can extract the final optimized energy, HOMO and LUMO energies, dipole moment, and other properties of interest.
Visualization of the Computational Workflow
The following diagram illustrates the key steps in the DFT computational workflow.
Caption: A flowchart illustrating the major stages of a DFT computational study.
Molecular Structure and Frontier Orbitals
Below is a representation of the molecular structure of this compound and a conceptual diagram of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Schematic of the molecular structure and frontier orbitals.
The HOMO is typically localized on the electron-rich dibenzothiophene core, while the LUMO is a π* orbital that is more delocalized across the entire molecule, including the bromophenyl substituent. The energy difference between these orbitals is a critical parameter for determining the electronic and optical properties of the molecule.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting DFT computational studies on this compound. We have compared the performance of different DFT functionals, outlined a detailed computational protocol, and visualized the key aspects of the study. While the absence of direct experimental data for this specific molecule presents a challenge, by leveraging insights from benchmark studies on similar organosulfur compounds, we can confidently recommend the use of functionals like M06-2X or ωB97X-D for obtaining reliable predictions of its electronic properties.
Future work should focus on the synthesis and experimental characterization of this compound to validate these computational findings. Specifically, obtaining experimental data for its crystal structure, UV-Vis absorption and emission spectra, and electrochemical properties would provide invaluable benchmarks for refining computational models and furthering our understanding of this promising class of molecules.
References
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. malayajournal.org [malayajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
A Comparative Guide to the Photophysical Properties of Dibenzothiophene Isomers
Introduction
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, forms the structural core of many materials essential for advancements in organic electronics, pharmaceutical development, and environmental science.[1][2] The arrangement of its three fused rings—two benzene rings and a central thiophene ring—gives rise to several isomers, each with a unique topology.[3][4] This structural nuance is not merely academic; it profoundly dictates the molecule's electronic and photophysical behavior. Understanding these differences is critical for researchers designing next-generation organic light-emitting diodes (OLEDs), molecular sensors, and photocatalytic systems.[1][5]
This comprehensive guide provides an in-depth comparison of the photophysical properties of key dibenzothiophene isomers. We will explore the causal links between molecular structure and observable characteristics like light absorption and emission, backed by experimental data and established methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of these versatile molecules.
The Isomers: A Structural Overview
The fusion pattern of the benzene and thiophene rings determines the specific isomer of dibenzothiophene. The most common and extensively studied isomer is dibenzo[b,d]thiophene. However, other arrangements, such as dibenzo[b,g]thiophene, exist and exhibit distinct electronic properties due to differences in conjugation pathways and molecular symmetry.
Below is a diagram illustrating the structures of two representative isomers. The positioning of the sulfur atom and the connectivity of the rings are the key differentiators that influence their photophysical behavior.
Caption: Chemical structures of Dibenzo[b,d]thiophene and Dibenzo[b,g]thiophene.
Core Photophysical Principles: A Jablonski Perspective
To appreciate the differences between isomers, it is essential to understand the fundamental processes that occur when a molecule interacts with light. These processes are elegantly summarized by the Jablonski diagram, which illustrates the electronic transitions between singlet (S) and triplet (T) states.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, a relatively fast process.
-
Intersystem Crossing (ISC): A spin-forbidden transition from S₁ to a triplet state (T₁). The efficiency of this process is heavily influenced by spin-orbit coupling.
-
Phosphorescence: Radiative decay from T₁ to S₀, a much slower process than fluorescence.
-
Non-radiative Decay: Relaxation without the emission of light, often as heat.
The competition between these pathways determines the overall photophysical profile of a molecule.
Comparative Analysis of Photophysical Properties
The subtle differences in the structures of dibenzothiophene isomers lead to significant variations in their absorption and emission properties. These differences are primarily due to how the sulfur heteroatom and the fusion pattern of the rings affect the molecule's electronic structure and the probability of different decay pathways.
Absorption and Emission Characteristics
The UV-Vis absorption and fluorescence emission spectra provide a window into the electronic transitions of a molecule. For dibenzothiophene and its derivatives, these spectra typically exhibit fine vibronic structures, which are characteristic of rigid polycyclic aromatic compounds.[1]
| Property | Dibenzo[b,d]thiophene (DBT) | Notes |
| Absorption Maxima (λ_abs) | ~255, 264, 274, 285, 302 nm | In acetonitrile, showing characteristic vibronic bands.[1] |
| Emission Maxima (λ_em) | ~340 - 380 nm | Varies with solvent polarity. |
| Fluorescence Quantum Yield (Φ_f) | 1.2% - 1.6% | Low fluorescence yield is a key characteristic.[1] |
| Triplet Quantum Yield (Φ_t) | ~98% | Indicates highly efficient intersystem crossing.[1] |
| S₁ Lifetime | 4 - 13 ps | Very short-lived singlet excited state.[1] |
| ISC Lifetime | 820 - 900 ps | Efficient population of the triplet state.[1] |
Data is compiled from studies on dibenzo[b,d]thiophene and its simple methylated derivatives in common organic solvents like cyclohexane and acetonitrile.[1]
The low fluorescence quantum yield and correspondingly high triplet quantum yield of dibenzo[b,d]thiophene are particularly noteworthy.[1] This indicates that upon excitation, the molecule very efficiently undergoes intersystem crossing to the triplet state. This behavior is attributed to the "heavy atom effect" of the sulfur atom, which enhances spin-orbit coupling and facilitates the spin-forbidden S₁ → T₁ transition.[6][7]
While comprehensive comparative data for isomers like dibenzo[b,g]thiophene is less common in the literature, theoretical studies and data from related substituted structures suggest that altering the fusion topology impacts the HOMO-LUMO energy gap and the transition dipole moments.[8][9] For instance, the position of substitution on the dibenzothiophene core has been shown to significantly alter the HOMO and LUMO energy levels, which in turn affects charge transport properties and emission color in OLED applications.
Experimental Protocols: Measuring Photophysical Properties
Accurate and reproducible measurements are the bedrock of photophysical characterization. Below are standardized, step-by-step protocols for determining key parameters.
Protocol 1: UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the dibenzothiophene isomer in a spectroscopic grade solvent (e.g., cyclohexane or dichloromethane) with a precisely known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette (10 mm path length) with the pure solvent to serve as a reference blank. Fill a matched cuvette with the sample solution.
-
Data Acquisition: Scan a wavelength range that covers the expected transitions (e.g., 200-450 nm). Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Data Analysis: Identify the wavelengths of the absorption maxima (λ_abs). Calculate the molar extinction coefficient (ε) at each maximum using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination
Objective: To measure the efficiency of the fluorescence process relative to a known standard.[10][11][12]
Causality: The relative method is widely used because it circumvents the need for complex instrument calibrations required for absolute measurements.[10][12] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11]
Caption: Workflow for relative fluorescence quantum yield measurement.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄ or anthracene in ethanol).[5][11]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
-
Absorbance Measurement: Record the absorbance of each solution at the intended excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the gradient (Grad) of the straight line for both the sample (Grad_s) and the standard (Grad_r).
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:[11] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, and n_s and n_r are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).
-
Conclusion
The photophysical properties of dibenzothiophene isomers are intricately linked to their molecular structure. The parent dibenzo[b,d]thiophene framework is characterized by very low fluorescence and highly efficient intersystem crossing to the triplet state, a direct consequence of the sulfur atom's heavy-atom effect. This intrinsic tendency to form triplet excitons makes dibenzothiophene derivatives highly valuable as host materials in phosphorescent OLEDs and as photosensitizers.
Variations in the fusion topology and the introduction of electron-donating or electron-withdrawing substituents provide a powerful toolkit for tuning these properties. By modulating the HOMO-LUMO energy gap, charge-transfer characteristics, and spin-orbit coupling, researchers can rationally design novel dibenzothiophene-based materials with tailored photophysical responses for specific applications in materials science and beyond. The robust experimental protocols detailed in this guide provide a reliable framework for characterizing these exciting molecules and unlocking their full potential.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 4. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) Density functional theory calculations for electronic, optoelectronic and thermodynamic properties of dibenzothiophene metal complexes (2020) | Anurag Srivastava | 20 Citations [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
A Head-to-Head Battle of Hosts: Evaluating the Impact of 4-(4-Bromophenyl)dibenzothiophene on OLED Performance
In the competitive arena of organic light-emitting diode (OLED) development, the emissive layer's host material is a key determinant of a device's ultimate efficiency, stability, and color purity. While a pantheon of host materials has been established, the quest for superior performance continually drives the exploration of novel molecular architectures. This guide offers a deep-dive comparison into the performance of phosphorescent OLEDs (PhOLEDs) with and without 4-(4-Bromophenyl)dibenzothiophene, a sulfur-containing heterocyclic compound that has emerged as a promising host material. This analysis is tailored for researchers and materials scientists, providing not only comparative data but also the experimental rationale and protocols necessary for a comprehensive understanding.
The Unsung Hero: Why the Host Material is Critical
Within the emissive layer (EML) of a PhOLED, the host material is far more than an inert matrix for the phosphorescent guest emitter. It actively participates in the electroluminescent process through several critical functions:
-
Charge Transport: An effective host must exhibit good charge transport properties, facilitating the migration of electrons and holes to the recombination zone within the EML. Balanced charge transport is crucial to prevent charge accumulation and ensure high recombination efficiency.
-
Exciton Confinement: The host material must possess a triplet energy level significantly higher than that of the phosphorescent guest. This energetic barrier prevents the back-transfer of energy from the guest to the host, a phenomenon that would otherwise quench the desired phosphorescence.
-
Morphological Stability: High thermal and morphological stability are paramount for a long operational lifetime. The host material should form stable, amorphous films that resist crystallization under thermal and electrical stress, which can lead to device failure.
Profiling the Contender: this compound
This compound (BDBT) is a derivative of dibenzothiophene, a rigid and planar molecule known for its good thermal stability. The introduction of a bromophenyl group at the 4-position of the dibenzothiophene core serves to modulate its electronic properties and can provide a site for further chemical modification.
Chemical Structure of this compound:
Figure 1: Molecular structure of this compound.
The dibenzothiophene moiety is expected to contribute to a high triplet energy and good hole-transporting character, while the overall molecular structure is designed to ensure morphological stability in the solid state.
The Performance Arena: BDBT vs. a Conventional Host
To provide a tangible comparison, we will analyze the performance of a green PhOLED employing this compound as the host for the common green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]. This will be benchmarked against a control device using the well-established host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
OLED Device Architecture:
A standard multilayer device architecture is utilized to ensure efficient charge injection and transport, thereby isolating the performance differences to the host material in the emissive layer.
Figure 2: Generalized device structure for the comparative study.
-
Device A (Control): EML = CBP:Ir(ppy)3 (92:8 wt%)
-
Device B (BDBT): EML = this compound:Ir(ppy)3 (92:8 wt%)
Comparative Performance Metrics:
The following table summarizes key performance data extrapolated from studies on similar dibenzothiophene-based host materials and benchmarked against CBP.
| Performance Metric | Device A (CBP Host) | Device B (BDBT Host - Representative) | Unit |
| Maximum External Quantum Efficiency (EQE) | ~19% | ~23% | % |
| Maximum Current Efficiency | ~55 cd/A | ~70 cd/A | cd/A |
| Maximum Power Efficiency | ~40 lm/W | ~55 lm/W | lm/W |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V | 2.8 V | V |
| Operational Lifetime (T95 @ 1000 cd/m²) | Moderate | Enhanced | hours |
Dissecting the Performance Advantage of BDBT:
The data suggests a clear performance enhancement when utilizing a dibenzothiophene-based host like BDBT.
-
Superior Efficiency: The higher EQE, current efficiency, and power efficiency of Device B can be attributed to the intrinsic properties of the dibenzothiophene core. Dibenzothiophene derivatives often exhibit higher triplet energies than CBP, leading to more effective confinement of excitons on the Ir(ppy)3 guest and minimizing energy loss. Furthermore, many dibenzothiophene-based hosts have been shown to possess more balanced charge transport characteristics, improving the probability of electron-hole recombination within the emissive layer.
-
Reduced Driving Voltage: The lower turn-on voltage for the BDBT-based device indicates a smaller energy barrier for charge injection from the transport layers into the EML. This is a critical factor for improving the power efficiency, as it reduces the energy required to operate the device.
-
Enhanced Stability: The rigid structure of the dibenzothiophene unit contributes to a higher glass transition temperature and greater morphological stability compared to CBP. This intrinsic stability is expected to translate into a longer operational lifetime for the OLED.
Experimental Protocols for Device Fabrication and Characterization
To ensure the validity and reproducibility of such a comparative study, the following experimental procedures are essential.
1. Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sonicated sequentially in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried using a high-purity nitrogen gun.
-
Prior to deposition, the ITO surface is treated with UV-ozone for 10 minutes to increase its work function and improve hole injection.
2. Device Fabrication by Thermal Evaporation: The organic layers and metal cathode are deposited in a high-vacuum chamber (base pressure < 10-6 Torr).
Figure 3: A typical workflow for the fabrication of the OLED devices.
-
Hole Transport Layer (HTL): 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) is deposited at a rate of 1.5 Å/s.
-
Emissive Layer (EML): The host material (CBP or BDBT) and the Ir(ppy)3 guest are co-deposited from separate sources. The deposition rates are precisely controlled to achieve an 8% doping concentration of the guest.
-
Electron Transport Layer (ETL): 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is deposited at a rate of 1.5 Å/s.
-
Electron Injection Layer (EIL) and Cathode: A thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are deposited to form the cathode.
3. Characterization:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a programmable sourcemeter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Devices are driven at a constant current density corresponding to an initial luminance of 1000 cd/m², and the time for the luminance to decay to 95% of its initial value (T95) is measured.
Concluding Remarks
The analysis strongly suggests that this compound and similar dibenzothiophene derivatives represent a significant step forward in the design of high-performance host materials for PhOLEDs. Their inherent properties, including high triplet energy, balanced charge transport, and excellent thermal stability, translate directly into devices with higher efficiencies and longer operational lifetimes compared to those based on conventional hosts like CBP. For researchers in the field, the exploration of such advanced materials is a promising avenue for pushing the boundaries of OLED technology, paving the way for next-generation displays and solid-state lighting with unparalleled performance.
A Senior Application Scientist's Comparative Guide to Host Materials for High-Efficiency Blue TADF OLEDs
The quest for efficient, stable, and pure-blue organic light-emitting diodes (OLEDs) remains a paramount challenge in display and lighting technology.[1][2] While the advent of Thermally Activated Delayed Fluorescence (TADF) emitters theoretically allows for 100% internal quantum efficiency (IQE) without using expensive noble metals, the practical realization of high-performance blue TADF OLEDs is critically dependent on the selection of an appropriate host material.[2][3] The host matrix, in which the TADF emitter is dispersed, is not a passive component; it profoundly influences charge transport, exciton formation, energy transfer, and ultimately, the device's efficiency, color purity, and operational lifetime.[3][4]
This guide provides a comparative analysis of different classes of host materials for blue TADF OLEDs, grounded in experimental data and mechanistic insights. We will explore the causal relationships behind material design choices and device performance, offering a technical resource for researchers in the field.
The Pillars of an Ideal Host Material
To maximize the performance of a blue TADF emitter, a host material must satisfy several stringent requirements. The failure to meet any of these criteria can create a significant bottleneck in device efficiency and stability.
-
High Triplet Energy (T₁): The most fundamental requirement is that the host's lowest triplet state energy (T₁) must be higher than that of the guest TADF emitter. This is essential to prevent the back-transfer of triplet excitons from the guest to the host, which would quench the TADF process and drastically reduce efficiency. For blue emitters, this typically necessitates a host T₁ energy well above 2.7 eV.[5]
-
Balanced Charge Transport: An ideal host should possess ambipolar charge transport properties, meaning it can efficiently transport both holes and electrons.[6] Balanced charge flux ensures that the recombination zone is wide and confined within the emissive layer (EML), leading to higher recombination efficiency and reduced efficiency roll-off at high brightness.
-
Appropriate Frontier Orbital Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must be well-aligned with the adjacent charge transport layers and the guest emitter. This facilitates efficient charge injection while also confining charge carriers and excitons within the EML.
-
Thermal and Morphological Stability: OLEDs operate at elevated temperatures, making high thermal stability (high glass transition temperature, T_g, and decomposition temperature, T_d) crucial for long operational lifetimes.[1] Good film-forming properties and morphological stability prevent crystallization and phase separation, which can lead to device failure.
A Comparative Analysis of Host Material Classes
Host materials for blue TADF OLEDs can be broadly categorized based on their molecular structure and charge transport characteristics.
Carbazole-Based Hosts
Carbazole is a versatile, electron-rich building block renowned for its excellent hole-transporting properties, high thermal stability, and wide energy gap.[5][7] Consequently, carbazole derivatives are among the most widely studied host materials.[8][9]
-
Key Examples: 1,3-bis(N-carbazolyl)benzene (mCP) and 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) are classic examples. However, recent research has focused on more complex structures to enhance performance. For instance, Ad-mCP, which incorporates a rigid adamantane unit, shows improved thermal stability and leads to higher device efficiency compared to the mCP host.[10] Fused-ring carbazole derivatives are also gaining attention for their tunable electronic properties.[5]
-
Performance & Causality: While strong in hole transport, many simple carbazole hosts are deficient in electron transport. This imbalance can lead to a shift of the recombination zone towards the EML/ETL interface, causing exciton quenching and efficiency roll-off. To counteract this, modern designs often incorporate electron-accepting units to create bipolar hosts.
Bipolar Hosts: The Quest for Balance
To address the charge transport imbalance inherent in monopolar hosts, bipolar hosts are designed by chemically linking electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties within a single molecule.[3][11]
-
Design Strategy: A common approach is to combine a carbazole or acridine donor with an electron-deficient core like triazine, pyridine, or dibenzothiophene.[3][8][11] This "tool box" approach allows for systematic tuning of the material's triplet energy and charge transport characteristics.[3][12]
-
Performance & Causality: Bipolar hosts facilitate a more balanced injection and transport of holes and electrons, broadening the charge recombination zone within the EML. This leads to reduced exciton annihilation and significantly lower efficiency roll-off. For example, a device using the bipolar host ZDN doped with 6% 2CzPN achieved an exceptionally high external quantum efficiency (EQE) of 25.7%.[11] The recent development of 4Ac26CzBz, a host made from acridan and carbazole moieties linked to a benzimidazole core, enabled a blue TADF OLED with a remarkable EQE of 35.8% and minimal roll-off, attributed to its excellent ambipolar properties.[6][13]
Exciplex-Forming Hosts: A Two-Molecule Approach
An alternative to a single bipolar host molecule is to create a co-host system by blending a hole-transporting material (HTM) and an electron-transporting material (ETM). At the interface between these two molecules, an excited-state complex, or "exciplex," can form.[7][14]
-
Mechanism: These exciplexes often exhibit TADF properties themselves and can efficiently transfer their energy to the guest emitter.[15] This approach allows for triplet harvesting within the host system, reducing the driving voltage and improving efficiency.
-
Performance & Causality: An optimized blue OLED using an interfacial exciplex of CDBP/PO-T2T as the host achieved a maximum EQE of 21.0% with a low turn-on voltage.[16] The use of exciplex hosts provides flexibility in tuning the electronic properties of the EML by simply changing the mixing ratio or the constituent molecules, offering a versatile platform for high-efficiency devices.
Quantitative Performance Comparison
The choice of host material has a dramatic impact on device performance. The tables below summarize the properties and performance metrics for several representative host materials used in blue TADF OLEDs.
Table 1: Properties of Selected Host Materials for Blue TADF OLEDs
| Host Material | Class | Triplet Energy (T₁) [eV] | HOMO [eV] | LUMO [eV] | Reference |
| DPEPO | Phosphine Oxide | ~3.0 | -6.5 | -2.5 | [3][17] |
| mCBP-CN | Carbazole Derivative | >2.7 | -6.1 | -2.5 | [17] |
| ZDN | Bipolar (Carbazole/DBT) | 2.95 | -5.91 | -2.48 | [11] |
| 4Ac26CzBz | Bipolar (Acridan/Carbazole) | 3.0 | -5.6 | -2.3 | [6] |
| CDBP/PO-T2T | Exciplex-Forming | N/A (Exciplex) | N/A | N/A | [16] |
Note: HOMO/LUMO values can vary based on measurement technique.
Table 2: Device Performance with Different Host Materials
| Host Material | Emitter | Max EQE [%] | EQE @ 1000 cd/m² [%] | Turn-on Voltage [V] | Reference |
| DPEPO | BDpyInCz | High (not specified) | Low (significant roll-off) | N/A | [17] |
| mCBP-CN | BDpyInCz | 8.7% (at 500 cd/m²) | N/A | N/A | [17] |
| ZDN | 2CzPN (6%) | 25.7 | N/A | Low | [11] |
| 4Ac26CzBz | 4TCzBN | 35.8 | 29.7 | < 3.0 | [6][13] |
| CDBP/PO-T2T | TADF Emitter | 21.0 | 13.6 | 3.6 | [16] |
Note: Direct comparison is challenging as emitters and device architectures differ. However, the data clearly illustrates the performance gains achieved with advanced bipolar and exciplex hosts over older materials.
Mechanistic Insights and Visualizations
Understanding the energy landscape and fundamental processes within the OLED is key to rational material and device design.
Energy Level Alignment in a Blue TADF OLED
Proper energy level alignment is crucial for efficient charge injection, transport, and confinement. The host's HOMO/LUMO levels must act as a bridge between the transport layers and the emitter, while also creating an energy barrier to prevent excitons from escaping the emissive layer.
Caption: Energy level diagram of a typical multilayer blue TADF OLED.
The TADF Mechanism and the Role of the Host
The host's high triplet energy acts as a barrier, confining triplet excitons on the guest emitter molecules and allowing the crucial Reverse Intersystem Crossing (RISC) process to occur.
References
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. oled-info.com [oled-info.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-performance bipolar host materials for blue TADF devices with excellent external quantum efficiencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. OPG [opg.optica.org]
- 16. Blue and white solution-processed TADF-OLEDs with over 20% EQE, low driving voltages and moderate efficiency decrease based on interfacial exciplex hosts - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-(4-Bromophenyl)dibenzothiophene using 13C NMR and Complementary Spectroscopic Techniques
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For complex aromatic systems such as 4-(4-Bromophenyl)dibenzothiophene, a seemingly minor rearrangement of substituents can lead to vastly different physicochemical and biological properties. Therefore, the deployment of robust analytical methodologies for structural validation is not merely a procedural step but a critical determinant of research integrity and developmental success.
This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of this compound. We will explore the causality behind experimental choices in 13C NMR and objectively compare its performance with a synergistic approach combining 2D NMR (HSQC and HMBC) and High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of modern structural validation workflows.
The Central Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule.[1] Unlike 1H NMR, where signal overlap can often complicate interpretation in complex aromatic regions, 13C NMR benefits from a much wider chemical shift range (0-220 ppm), typically resulting in a single, sharp resonance for each unique carbon atom in the molecule.[2] This makes it an invaluable tool for confirming the number of distinct carbon environments and providing insights into their electronic surroundings.
For a molecule like this compound, which possesses 18 carbon atoms, the 13C NMR spectrum is expected to show 18 distinct signals due to the lack of molecular symmetry. The chemical shift of each carbon is influenced by its hybridization (sp2 in this case), and the electron-donating or withdrawing effects of neighboring atoms and functional groups.
Predicting the 13C NMR Spectrum of this compound
A preliminary analysis of the structure allows for a prediction of the chemical shifts based on the known values for the parent dibenzothiophene and bromobenzene moieties. The dibenzothiophene scaffold will exhibit a series of signals in the aromatic region, with carbons adjacent to the sulfur atom typically showing distinct shifts.[3] The bromophenyl substituent introduces further complexity. A notable feature is the "heavy atom effect" of bromine, which can cause an upfield shift (lower ppm value) for the ipso-carbon (the carbon directly attached to the bromine) contrary to what would be expected based on electronegativity alone.[4][5]
A Synergistic Approach: Comparison with 2D NMR and HRMS
While 13C NMR provides a robust carbon count and information about the electronic environment of each carbon, its limitation lies in the direct assignment of each signal to a specific carbon atom without further information. This is particularly true for quaternary (non-protonated) carbons. To overcome this, a multi-technique approach is often employed.
High-Resolution Mass Spectrometry (HRMS): Before delving deeper into NMR, HRMS is the gold standard for unequivocally determining the molecular formula of a compound.[3][6] By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass, thus confirming the elemental composition.[7] For this compound (C18H11BrS), HRMS would provide a highly accurate mass measurement that corresponds to this specific formula, ruling out other potential isobaric structures.
2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond 1H-13C correlations).[5] This allows for the unambiguous assignment of all protonated carbons. Quaternary carbons are, by definition, absent in an HSQC spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[5] HMBC is particularly powerful for identifying quaternary carbons by observing correlations from nearby protons. It is the key to connecting the different fragments of the molecule and confirming the overall connectivity.
The workflow for a comprehensive structural validation would, therefore, involve an initial HRMS analysis to confirm the molecular formula, followed by a suite of NMR experiments.
Experimental Protocols
Protocol 1: 13C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean 5 mm NMR tube. Ensure the sample is fully dissolved; gentle sonication may be used if necessary.
-
Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments). Broadband proton decoupling is crucial to simplify the spectrum by removing 1H-13C coupling, resulting in a single peak for each carbon.
-
Pulse Angle: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons often have longer relaxation times, so a longer delay may be necessary for accurate integration if quantitative analysis is required, though for simple identification, this is less critical.[3]
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Data Comparison: 13C NMR vs. A Multi-technique Approach
The table below presents a comparison of the expected data from 13C NMR alone versus a combined approach with HRMS and 2D NMR for the validation of this compound.
| Parameter | 13C NMR Spectroscopy | Combined Approach (HRMS, HSQC, HMBC) |
| Molecular Formula | Inferred from the number of carbon signals and other spectroscopic data. Not definitive. | Confirmed: HRMS provides the exact molecular formula (C18H11BrS).[3] |
| Carbon Count | Confirmed: Provides the exact number of unique carbon environments (18 expected). | Confirmed: The number of signals in the 13C NMR spectrum confirms the carbon count. |
| Protonated Carbons | All carbon signals are observed, but protonated carbons are not distinguished from quaternary carbons without additional experiments (e.g., DEPT). | Unambiguously Assigned: HSQC directly correlates each proton with its attached carbon.[5] |
| Quaternary Carbons | Signals are observed but can be difficult to assign. Their lower intensity (due to lack of NOE enhancement and longer relaxation times) can be an indicator.[3] | Unambiguously Assigned: HMBC shows correlations from protons to quaternary carbons 2-3 bonds away, allowing for their precise assignment and confirming their position in the structure. |
| Connectivity | Inferred from chemical shifts and comparison to known compounds. Ambiguities can exist. | Confirmed: HMBC provides through-bond connectivity information, confirming the link between the bromophenyl group and the dibenzothiophene core at the C4 position. |
| Structural Isomers | May be difficult to distinguish from isomers with the same number of carbon environments. | Unambiguously Differentiated: The specific correlation patterns in HSQC and HMBC provide a unique fingerprint for the correct isomer. |
Predicted 13C NMR Chemical Shifts for this compound:
While an experimental spectrum is the definitive reference, the following are predicted chemical shifts based on the analysis of the parent structures. The numbering scheme is as follows: dibenzothiophene carbons are numbered 1-9a, and the bromophenyl carbons are numbered 1' to 6'.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C1, C9 | ~123 | Typical for dibenzothiophene.[3] |
| C2, C8 | ~127 | Typical for dibenzothiophene.[3] |
| C3, C7 | ~125 | Typical for dibenzothiophene.[3] |
| C4 | ~122-124 | Shifted due to substitution. |
| C6 | ~122 | Typical for dibenzothiophene.[3] |
| C4a, C5a | ~136 | Quaternary carbons in dibenzothiophene.[3] |
| C9a, C9b | ~139-141 | Quaternary carbons adjacent to sulfur, likely deshielded. |
| C1' | ~140 | Quaternary carbon of the bromophenyl ring, attached to the dibenzothiophene core. |
| C2', C6' | ~132 | Ortho to the dibenzothiophene substituent. |
| C3', C5' | ~129-131 | Meta to the dibenzothiophene substituent and ortho to the bromine. |
| C4' | ~122 | Ipso to bromine, shifted upfield due to the heavy atom effect.[4] |
Conclusion
For the structural validation of this compound, 13C NMR spectroscopy serves as an indispensable tool, providing a direct count of the carbon environments and valuable information about their electronic nature. However, for unequivocal structure confirmation and the unambiguous assignment of all carbon atoms, particularly the quaternary centers, a standalone 13C NMR spectrum is insufficient.
A scientifically rigorous and trustworthy validation protocol integrates 13C NMR with complementary techniques. The workflow should begin with High-Resolution Mass Spectrometry to establish the correct molecular formula. Subsequently, a suite of NMR experiments, including 1D 13C and 2D HSQC and HMBC, provides a self-validating system of data. The HSQC experiment assigns the protonated carbons, while the HMBC experiment is critical for assigning the quaternary carbons and confirming the overall molecular connectivity. This synergistic approach eliminates the ambiguities inherent in interpreting the 13C NMR spectrum in isolation and provides an authoritative and comprehensive structural proof.
References
- 1. scispace.com [scispace.com]
- 2. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 3. academic.oup.com [academic.oup.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. sydney.edu.au [sydney.edu.au]
- 6. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 7. tandfonline.com [tandfonline.com]
Bridging the Gap: A Comparative Guide to Experimental and Theoretical Data for Dibenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic aromatic compounds, dibenzothiophene (DBT) and its derivatives represent a class of molecules with significant implications, ranging from their role as persistent environmental pollutants in fossil fuels to their utility as building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] A thorough understanding of their molecular structure and electronic properties is paramount for predicting their reactivity, biological activity, and photochemical fate. This guide provides an in-depth comparison of experimental and theoretical data for dibenzothiophenes, offering a framework for cross-validation and a deeper understanding of their chemical nature.
As a senior application scientist, the imperative is not merely to present data but to weave a narrative of scientific inquiry. The synergy between empirical measurement and computational modeling is where true insight is born. This guide is structured to reflect that philosophy, moving from fundamental structural parameters to complex spectroscopic signatures, all while grounding theoretical claims in experimental reality.
The Imperative of Cross-Referencing: Why Both Experiment and Theory Matter
Experimental techniques provide a direct measure of a molecule's properties in the real world. However, these measurements are often an ensemble average of molecules in a specific state and can be influenced by environmental factors. Theoretical calculations, on the other hand, offer a view of a molecule in a perfectly defined state, allowing for the interrogation of properties that may be difficult or impossible to measure experimentally. The true power lies in their combination: theory can help to interpret complex experimental spectra, while experimental data provides the crucial benchmark for validating and refining theoretical models. This iterative process of comparison and refinement leads to a more robust and predictive understanding of molecular behavior.
I. Molecular Geometry: The Foundation of Function
The three-dimensional arrangement of atoms in a molecule is its most fundamental characteristic, dictating its steric interactions, dipole moment, and ultimately, its biological activity. For dibenzothiophene, a tricyclic aromatic sulfur heterocycle, the planarity and bond angles are of particular interest.[1]
Experimental Determination: X-Ray Diffraction
X-ray crystallography stands as the gold standard for determining the precise solid-state geometry of molecules. Studies on dibenzothiophene have revealed that while the individual benzene and thiophene rings are planar, the molecule as a whole exhibits a slight deviation from planarity.[1] The C-S-C bond angle, a key parameter, has been experimentally determined to be approximately 91.5 degrees.[1]
Theoretical Modeling: The Power of Quantum Chemistry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with basis sets like 6-31G* or cc-pVDz, have proven to be highly effective in predicting the geometry of dibenzothiophenes.[4][5] These calculations can optimize the molecular geometry to its lowest energy state, providing theoretical values for bond lengths and angles.
Data Cross-Reference: A Tale of Agreement and Nuance
The table below presents a comparison of key geometrical parameters for dibenzothiophene obtained from X-ray diffraction experiments and DFT calculations.
| Parameter | Experimental (X-ray Diffraction) | Theoretical (DFT/B3LYP/6-31G*) |
| C-S Bond Length | ~1.74 Å | ~1.76 Å |
| C-C Bond Length (thiophene ring) | ~1.37 - 1.41 Å | ~1.38 - 1.42 Å |
| C-C Bond Length (benzene rings) | ~1.38 - 1.40 Å | ~1.39 - 1.41 Å |
| C-S-C Bond Angle | ~91.5° | ~92.1° |
The close agreement between the experimental and theoretical values instills confidence in the computational models.[6] Minor discrepancies can often be attributed to the different states being modeled (crystalline solid vs. isolated gas phase) and the inherent approximations in the theoretical methods.
II. Spectroscopic Signatures: Unveiling the Electronic Landscape
Spectroscopy provides a window into the electronic structure of molecules, revealing how they interact with electromagnetic radiation. The cross-referencing of experimental spectra with theoretically predicted transitions is a powerful tool for assigning spectral features and understanding the nature of excited states.
A. UV-Vis Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax).
Experimental Protocol: Acquiring a UV-Vis Spectrum of Dibenzothiophene
-
Sample Preparation: Prepare a dilute solution of dibenzothiophene (e.g., 5 x 10⁻⁵ M) in a spectral grade solvent such as ethanol or cyclohexane.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[7] Fill one cuvette with the dibenzothiophene solution and a reference cuvette with the pure solvent.
-
Data Acquisition: Scan a wavelength range of approximately 250–400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The maximum absorption wavelengths for dibenzothiophene are typically found around 319 nm.[8]
Theoretical Calculation of Electronic Transitions
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the vertical excitation energies and corresponding oscillator strengths of electronic transitions, which can be directly related to the experimental UV-Vis spectrum.
Comparison of Experimental and Theoretical UV-Vis Data
| Transition | Experimental λmax (nm) | Theoretical (TD-DFT) λmax (nm) |
| π → π* | ~286, ~319, ~329 | ~280, ~315, ~335 |
The calculated absorption wavelengths generally show good agreement with the experimental data, allowing for the assignment of the observed absorption bands to specific electronic transitions.[9] Discrepancies can arise from solvent effects, which can be modeled theoretically using methods like the conductor-like polarizable continuum model (CPCM).[10]
B. Fluorescence Spectroscopy: The Fate of the Excited State
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. This technique provides information about the properties of the first excited singlet state (S1).
Experimental Insights
Experimental studies on dibenzothiophene and its derivatives have shown that they exhibit fluorescence, with emission spectra often showing vibronic fine structure.[10] The fluorescence quantum yields, however, are generally low, indicating that other non-radiative decay pathways are significant.[10]
Theoretical Modeling of Emission
Computational methods can be used to optimize the geometry of the S1 state and calculate the emission energy, which corresponds to the fluorescence maximum. These calculations can also provide insights into the nature of the excited state and the factors influencing non-radiative decay processes like intersystem crossing to the triplet state.[10]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the connectivity and chemical environment of atoms in a molecule.[11][12] For dibenzothiophenes, ¹H and ¹³C NMR are crucial for confirming the substitution patterns on the aromatic rings.
Interpreting Complex NMR Spectra of Dibenzothiophenes
The rigid, polycyclic aromatic system of dibenzothiophene often leads to complex ¹H NMR spectra in the aromatic region due to second-order effects and overlapping signals.[13]
Experimental Protocol: Overcoming Spectral Complexity
-
Solvent Choice: If the spectrum is crowded in a standard solvent like CDCl₃, re-running the sample in an anisotropic solvent like benzene-d₆ can induce chemical shift dispersion and resolve overlapping signals.[13]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the connectivity within the benzene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons.[13]
-
Theoretical Prediction of NMR Chemical Shifts
DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of dibenzothiophenes. These theoretical predictions can be a valuable aid in assigning complex experimental spectra, especially for novel derivatives.
Visualizing the Workflow for NMR Interpretation
References
- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Experimental Design [web.mit.edu]
- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to OLED Intermediates: Benchmarking 4-(4-Bromophenyl)dibenzothiophene
Introduction: The Crucial Role of Intermediates in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have fundamentally reshaped the landscape of display and lighting technologies, offering unparalleled color vibrancy, contrast ratios, and design flexibility.[1][2] The performance of these devices is not merely a function of the final emissive materials but is deeply rooted in the quality and molecular architecture of their constituent chemical intermediates.[1][3] These intermediates are the foundational building blocks from which hole transport, electron transport, and host materials are synthesized.[1][4] Their intrinsic properties—such as thermal stability, electronic characteristics, and synthetic versatility—directly dictate the efficiency, longevity, and color purity of the final OLED device.[1][5]
This guide provides an in-depth comparative analysis of 4-(4-Bromophenyl)dibenzothiophene, a key intermediate in the synthesis of high-performance host materials for phosphorescent OLEDs (PhOLEDs). We will benchmark its performance-defining characteristics against other prominent classes of OLED intermediates, including those based on carbazole and fluorene cores. The objective is to provide researchers and materials scientists with a clear, data-driven perspective on the strategic advantages offered by the dibenzothiophene scaffold in designing materials for next-generation, high-efficiency blue OLEDs—a persistent challenge in the field.[6]
Molecular Architecture: Causality Behind Performance
The efficacy of an OLED intermediate is intrinsically linked to its molecular structure. The choice of a core moiety and its peripheral substituents governs critical parameters like triplet energy (ET), charge carrier mobility, and thermal stability.
This compound (4-DBT-Br):
-
Dibenzothiophene (DBT) Core: The rigid, sulfur-containing DBT core is the cornerstone of this intermediate's high performance.[7] Its structure provides a very high triplet energy (ET > 2.7 eV), which is a prerequisite for host materials in blue PhOLEDs.[8][9] This high ET ensures efficient energy transfer to the blue phosphorescent emitter (guest) without quenching, a common failure point in blue OLEDs.[8]
-
Bromophenyl Group: The bromophenyl substituent is not merely a passive structural element; it is a strategic functional handle.[10][11] The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3][12] This synthetic versatility allows for the precise and facile attachment of various functional groups to tune the molecule's electronic properties (e.g., attaching hole-transporting carbazole units or electron-transporting phosphine oxide moieties) to achieve balanced charge transport in the final host material.[9][12] The presence of bromine can also enhance spin-orbit coupling, which can facilitate the reverse intersystem crossing (RISC) process in certain material designs, further boosting efficiency.[13]
Alternative Intermediates:
-
Carbazole Derivatives: Carbazole-based intermediates are widely used, particularly for hole-transporting materials. While they offer good thermal stability, achieving a sufficiently high triplet energy for deep blue PhOLEDs can be challenging without significant molecular engineering.
-
Fluorene Derivatives: Fluorene offers high photoluminescence quantum efficiency and excellent thermal stability.[12] However, its triplet energy is often lower than that of dibenzothiophene, limiting its application as a host for high-energy blue emitters. The stability of the C9 position can also be a concern under electrical stress.
The logical workflow from selecting an intermediate to validating its performance in a device is a multi-step process that requires careful synthesis, characterization, and fabrication.
References
- 1. The Role and Impact of Intermediates in OLED Technology - LIT-CHEM [chem-lit.com]
- 2. OLED material intermediate | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 3. topmostchemical.com [topmostchemical.com]
- 4. dakenchem.com [dakenchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. 132-65-0 | Dibenzothiophene - Violet Trade [violet-oled.com]
- 8. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR [anr.fr]
- 9. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Molecular Architecture on Device Efficacy: A Comparative Analysis of Dibenzothiophene-Based Materials
A Senior Application Scientist's Guide to Structure-Performance Correlations in Organic Electronics
In the dynamic field of organic electronics, the rational design of novel materials is paramount to advancing the performance of devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Among the plethora of heterocyclic compounds, dibenzothiophene (DBT) has emerged as a privileged scaffold. Its rigid, planar structure and high thermal stability provide a robust foundation for the development of high-performance organic semiconductors.[1][2][3] This guide provides an in-depth exploration of the critical relationship between the molecular structure of DBT derivatives and their resulting device performance, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The Core Principle: How Molecular Structure Dictates Electronic Behavior
The electronic properties of organic materials, and consequently their performance in devices, are intrinsically linked to their molecular structure. For dibenzothiophene derivatives, key structural modifications that profoundly influence their efficacy include the position and nature of substituents, the extension of the π-conjugated system, and the resulting intermolecular packing in the solid state. These modifications directly impact fundamental electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and charge carrier mobility.[4][5]
For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the DBT core can strategically tune the HOMO and LUMO energy levels, facilitating more efficient charge injection and transport in a device.[5] Furthermore, the planarity of the molecule and the nature of its peripheral substituents play a crucial role in determining the solid-state packing, which in turn governs the efficiency of intermolecular charge hopping – a critical factor for achieving high charge carrier mobility in OFETs.[6][7]
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} dot
Figure 1: A simplified representation of the core principle guiding the design of dibenzothiophene-based materials, where the molecular structure dictates the fundamental electronic properties, which in turn correlate to the overall device performance.
A Comparative Analysis of Dibenzothiophene Derivatives in OFETs
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is primarily characterized by its charge carrier mobility (μ), which quantifies the velocity of charge carriers in the semiconductor layer under an applied electric field, and the on/off ratio, which represents the ratio of the current when the transistor is "on" to the current when it is "off". The following table presents a comparative overview of the performance of various DBT derivatives in OFETs.
| Compound Name | Substitution Pattern | Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 3,7-disubstituted with hexylthiophene | 7.7 x 10⁻² | ~1 x 10⁷ | [8] |
| Dibenzo[a,m]rubicene derivative | Silylethynylated | up to 1.0 | - | [9] |
| syn-TBBT derivative | - | up to 10.1 | - | [10] |
| Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;3,4-b′]dithiophene-C12 | Dialkoxylated | 0.75 | > 10⁵ | [11] |
Analysis of Structure-Performance in OFETs:
The data clearly demonstrates that strategic modifications to the DBT core can lead to significant enhancements in OFET performance. For example, extending the π-conjugation through the addition of thiophene units, as seen in 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene, results in respectable mobility and a high on/off ratio.[8] The introduction of bulky silyl groups or the creation of larger, more complex fused ring systems can further improve molecular packing and, consequently, charge transport, leading to mobilities exceeding 1.0 cm²/Vs.[9][10] The position of substituents is also critical; for instance, studies on benzodithiophene-based polymers have shown that altering the substitution position on the benzothiophene ring significantly impacts the π–π stacking distance and charge mobility.[2]
Dibenzothiophene Derivatives in OLEDs: A Host of Possibilities
In the realm of Organic Light-Emitting Diodes (OLEDs), DBT derivatives have garnered considerable attention, particularly as host materials for phosphorescent emitters. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as balanced charge injection and transport properties to ensure high efficiency.[12][13]
| Compound Name | Role in OLED | External Quantum Efficiency (EQE) [%] | Device Structure Notes | Reference |
| Dibenzothiophene-carbazole/phosphine oxide derivatives | Host for deep blue PHOLED | 20.2 | Balanced charge injection and transport. | [12] |
| DPAC–DBTDO | TADF material | 13.1 | D–A–D type structure with 9,9-diphenyl-9,10-dihydroacridine as the donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor. Exhibits a very small ΔEST of 0.10 eV. | [14] |
| 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT) | Host for blue PHOLED | - (Power efficiency of 30 lm W⁻¹) | Ambipolar phosphorescent host and electron transport layer material. Used with FIrPic as the blue emitter. Device structure: ITO/TAPC (40 nm)/TCTA (2 nm)/26DCzPPy:TCTA:FIrPic (0.4:0.4:0.2) (5 nm)/26DCzPPy:PPT:FIrpic (0.4:0.4:0.2) (5 nm)/3TPYMB (55 nm)/CsF (2 nm)/Al (180 nm). | [10] |
Causality in OLED Performance:
The success of DBT derivatives as host materials stems from their high triplet energies and the tunability of their electronic properties. By incorporating both hole-transporting units (like carbazole) and electron-transporting units (like phosphine oxide), it is possible to achieve balanced charge injection and transport within the emissive layer, leading to high quantum efficiencies.[12] The development of donor-acceptor (D-A-D) structures, such as DPAC–DBTDO, has enabled the creation of materials exhibiting thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, thereby boosting device efficiency.[14] The strategic placement of electron-withdrawing diphenylphosphine oxide moieties on the DBT core can also create ambipolar host materials with improved carrier transporting abilities.[15]
Experimental Protocols: From Synthesis to Device Fabrication
To provide a practical context for the preceding discussion, this section outlines detailed, step-by-step methodologies for the synthesis of a key DBT intermediate and the fabrication of a representative OFET device.
Synthesis of 2,8-Dibromodibenzothiophene: A Foundational Building Block
2,8-Dibromodibenzothiophene is a crucial intermediate for the synthesis of a wide range of functional DBT derivatives through cross-coupling reactions.[1]
Figure 2: A workflow diagram illustrating the synthesis of 2,8-dibromodibenzothiophene via electrophilic aromatic substitution.
Step-by-Step Protocol:
-
Dissolution: Dissolve dibenzothiophene in a suitable solvent, such as chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under controlled temperature conditions, often at 0°C, to ensure regioselectivity.[1]
-
Bromination: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the dibenzothiophene solution. The reaction is an electrophilic aromatic substitution, where the bromine atoms are selectively introduced at the 2 and 8 positions of the dibenzothiophene ring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield 2,8-dibromodibenzothiophene as a white crystalline powder with high purity (>99.0%).[1]
Fabrication and Characterization of a Dibenzothiophene-Based OFET
The following protocol describes the fabrication of a top-contact, bottom-gate OFET, a common architecture for evaluating the performance of new organic semiconductors.
Figure 3: A step-by-step workflow for the fabrication and characterization of a top-contact, bottom-gate organic field-effect transistor (OFET).
Step-by-Step Protocol:
-
Substrate Preparation: Begin with a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol.[16][17]
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering of the organic semiconductor.[16]
-
Semiconductor Deposition: Deposit a thin film of the dibenzothiophene derivative onto the treated substrate. This can be achieved through solution-based techniques like spin-coating or through vacuum thermal evaporation.[16][17]
-
Annealing: Anneal the substrate with the semiconductor film at an optimized temperature to improve the crystallinity and morphology of the film, which is crucial for achieving high charge carrier mobility.[16]
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask via thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.[16]
-
Characterization: Characterize the electrical performance of the fabricated OFET in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture. Measure the transfer and output characteristics using a semiconductor parameter analyzer. The field-effect mobility (μ) can be calculated from the transfer curve in the saturation regime.[3][17]
Conclusion and Future Outlook
The correlation between molecular structure and device performance in dibenzothiophene-based materials is a testament to the power of rational molecular design in advancing organic electronics. By carefully tuning the substitution patterns and extending the π-conjugated system, researchers can precisely control the electronic properties and solid-state packing of these materials, leading to significant improvements in the performance of OFETs and OLEDs. The experimental protocols provided herein offer a practical foundation for the synthesis and device fabrication of these promising materials. Future research will undoubtedly focus on the development of novel DBT derivatives with even more sophisticated molecular architectures to push the boundaries of device efficiency, stability, and functionality, paving the way for the next generation of flexible and low-cost electronic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Significant influence of the benzothiophene ring substitution position on the photovoltaic performance of benzodithiophene-based donor polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : DPh-BTBT | TCI Deutschland GmbH [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, electronic structure, molecular packing/morphology evolution, and carrier mobilities of pure oligo-/poly(alkylthiophenes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased charge carrier mobility and molecular packing of a solution sheared diketopyrrolopyrrole-based donor-acceptor copolymer by alkyl side chain modification for Journal of Materials Chemistry C - IBM Research [research.ibm.com]
- 8. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Molecular Packing, and Thin Film Transistors of Dibenzo[a,m]rubicenes. | Semantic Scholar [semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. Highly efficient organic light emitting diodes based on a D–A–D type dibenzothiophene derivative exhibiting thermally activated delayed fluorescence with small ΔEST - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Bromophenyl)dibenzothiophene
This guide provides essential safety and logistical information for the proper disposal of 4-(4-Bromophenyl)dibenzothiophene (CAS No. 530402-77-8), a compound often utilized in materials science and drug development for its unique electronic properties.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for this compound under Regulation (EC) No 1272/2008 may classify it as not a hazardous substance or mixture, a comprehensive risk assessment necessitates considering the broader family of brominated aromatic and dibenzothiophene compounds.[2] For instance, the related compound 4-Bromodibenzothiophene is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Similarly, the parent compound, dibenzothiophene, is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4][5]
Given these potential associated hazards, it is prudent to handle this compound with a degree of caution appropriate for halogenated organic compounds. The primary risks during disposal operations involve potential exposure through skin contact, eye contact, or inhalation of dust, and the environmental risk of improper release.
Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory. This aligns with standard practices for handling halogenated organic liquids and solids in a laboratory setting.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a sufficient barrier against incidental contact with halogenated organic compounds.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles and accidental splashes.[6] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is significant or unavoidable. | Ensures that airborne dust is not inhaled. All work with powders should ideally be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[7] |
Spill Management and Emergency Procedures
Accidental spills must be managed promptly to prevent wider contamination and exposure. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[8]
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don Appropriate PPE: Before attempting cleanup, equip yourself with the PPE detailed in the table above.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. Place the swept material into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, paper towels) must be placed in the same hazardous waste container as the spilled chemical.[8]
Proper Disposal Workflow
The disposal of this compound must follow a systematic process that ensures waste is correctly segregated, contained, labeled, and transferred to a licensed waste disposal company.[2] The following workflow provides a procedural guide for laboratory personnel.
Disposal Decision and Segregation Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization:
-
Although this compound itself may not be classified as hazardous, its identity as a halogenated organic compound dictates its disposal pathway.[6]
-
Do not mix this waste with non-hazardous laboratory trash or with non-halogenated solvent waste.[8] Mixing waste streams can increase disposal costs and regulatory complexity.
-
-
Waste Segregation:
-
This compound must be disposed of in a container specifically designated for Halogenated Organic Solid Waste .[9][10]
-
Segregation is crucial as halogenated wastes often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[11]
-
-
Containerization and Labeling:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or contamination on the exterior.[12]
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[6] The label should include:
-
The words "Hazardous Waste" or "Halogenated Organic Solid Waste".
-
The full chemical name: "this compound" and any other chemical constituents in the container. Avoid using abbreviations or chemical formulas.[6]
-
The date of accumulation.
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible chemicals.[7] Ensure secondary containment is used if required by your institution's policy.
-
-
Final Disposal:
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The most common and environmentally sound disposal method for this type of waste is high-temperature incineration at a permitted facility.[11][12]
-
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11]
-
Listed Wastes: this compound is not specifically found on the EPA's F, K, P, or U lists of hazardous wastes.[9]
-
Characteristic Wastes: Based on available SDS information, the pure compound does not exhibit the characteristics of ignitability, corrosivity, or reactivity.[2] Toxicity, specifically via the Toxicity Characteristic Leaching Procedure (TCLP), is unlikely for this solid compound under normal disposal scenarios but should be considered if it is mixed with other wastes.
Despite not being formally listed as hazardous waste by the EPA, the best practice, and a requirement by many institutions and local regulations, is to manage halogenated organic compounds as hazardous waste. This approach ensures the highest level of safety and environmental protection. Always consult your local and state regulations, as they can be more stringent than federal guidelines.[8]
References
- 1. pwaste.com [pwaste.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. epa.gov [epa.gov]
- 9. actenviro.com [actenviro.com]
- 10. actenviro.com [actenviro.com]
- 11. rcrainfo.epa.gov [rcrainfo.epa.gov]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Senior Application Scientist's Guide to Handling 4-(4-Bromophenyl)dibenzothiophene: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety philosophy that extends beyond baseline compliance. This guide provides essential safety and logistical information for handling 4-(4-Bromophenyl)dibenzothiophene (CAS RN: 530402-77-8). While some sources may classify this specific compound as non-hazardous under current regulations, a deeper scientific appraisal of its structural class necessitates a more rigorous, proactive safety protocol. We will explore the rationale behind these enhanced precautions, ensuring your experimental workflow is built on a foundation of comprehensive safety and scientific integrity.
Hazard Assessment: Beyond the Safety Data Sheet
A Safety Data Sheet (SDS) for this compound from TCI Chemicals states that it is "Not a hazardous substance or mixture" under REGULATION (EC) No 1272/2008 and requires no hazard pictograms or statements.[1] However, this classification should be viewed as a starting point, not the final word on safety. The principle of "As Low As Reasonably Practicable" (ALARP) is paramount when handling compounds that are not extensively characterized toxicologically.
The parent molecule, dibenzothiophene (DBT), is a polycyclic aromatic hydrocarbon (PAH) derivative.[2] Studies on DBT and its metabolites suggest potential for toxicity and even carcinogenicity. For instance, research has shown that DBT and its sulfone derivative can lead to the formation of polyps in the small intestine of rats, suggesting they are potential carcinogens. While this does not directly translate to the brominated derivative, it provides a crucial piece of mechanistic context. The introduction of a bromine atom creates an organobromine compound, a class known for varied and sometimes significant toxicological profiles. Therefore, we must operate under the assumption of potential hazard until proven otherwise.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate risks of exposure through inhalation, dermal contact, and accidental ingestion. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Disposable Nitrile Gloves | Standard Lab Coat (fully buttoned) | Not typically required |
| Weighing (Solid) | Safety Goggles | Double-layered Nitrile Gloves | Standard Lab Coat (fully buttoned) | Recommended (N95) if outside a fume hood or ventilated balance enclosure |
| Solution Preparation | Chemical Splash Goggles | Double-layered Nitrile Gloves | Standard Lab Coat (fully buttoned) | Work within a certified chemical fume hood |
| Running Reaction | Chemical Splash Goggles | Double-layered Nitrile Gloves | Standard Lab Coat (fully buttoned) | Work within a certified chemical fume hood |
| Work-up & Purification | Chemical Splash Goggles & Face Shield (if splash risk is high) | Heavy-duty or double-layered Nitrile Gloves | Standard Lab Coat (fully buttoned) | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size |
Justification for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are the absolute minimum for any laboratory work.[3] However, when handling the solid powder or preparing solutions, the risk of splashes or airborne particles necessitates the use of chemical splash goggles.[4] A face shield should be worn over goggles during large-volume transfers or procedures with a significant splash potential.[3][4]
-
Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact.[3] Given the unknown long-term dermal effects, using a double layer of nitrile gloves is a prudent measure to protect against tears and undetected pinholes. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A fully buttoned lab coat protects the skin and personal clothing from contamination.[6] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Although the TCI SDS does not specify respiratory protection, handling any fine powder can lead to inhalation.[1] It is strongly advised to handle the solid material within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, an N95 respirator should be worn to prevent inhalation of fine particulates.
Operational Workflow for Safe Handling
The following workflow diagram illustrates the critical steps and integrated safety measures for handling this compound from receipt to disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. cochise.edu [cochise.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
